2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFOGIEJZDPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628093 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214372-35-6 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The target compound, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, is not well-documented in publicly available scientific literature. Therefore, this technical guide provides a comprehensive overview of its predicted physicochemical properties, synthesis, and reactivity based on a detailed analysis of structurally similar and well-characterized analogs. The primary analogs discussed are 1-Bromo-3-(trifluoromethyl)benzene and 1-(Bromomethyl)-3-(trifluoromethyl)benzene . All data presented for these analogs should be considered as a proxy for the properties of the target compound.
Introduction
Trifluoromethylated and brominated benzene derivatives are pivotal building blocks in medicinal chemistry and materials science. The unique electronic properties imparted by the trifluoromethyl group, such as high electronegativity and lipophilicity, can significantly influence a molecule's biological activity and metabolic stability. The bromine and bromomethyl functionalities serve as versatile synthetic handles for introducing further molecular complexity through various cross-coupling and substitution reactions. This guide focuses on the physicochemical characteristics of this compound, a compound of interest for the synthesis of novel pharmaceutical agents and functional materials.
Physicochemical Properties of Analog Compounds
The properties of this compound can be inferred from its constituent parts and comparison with known analogs. The following tables summarize the available quantitative data for key related compounds.
Table 1: General and Physical Properties of Analog Compounds
| Property | 1-Bromo-3-(trifluoromethyl)benzene | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | 4-Bromobenzotrifluoride |
| CAS Number | 401-78-5[1][2] | 402-23-3 | 402-43-7 |
| Molecular Formula | C₇H₄BrF₃[1][2] | C₈H₆BrF₃ | C₇H₄BrF₃ |
| Molecular Weight ( g/mol ) | 225.01[1] | 239.03 | 225.01 |
| Appearance | - | Clear liquid | - |
| Density (g/cm³) | - | 1.607 (at 25 °C) | 1.607 (at 25 °C)[3] |
| Boiling Point (°C) | - | - | 154 - 155[3] |
| Flash Point (°C) | - | - | - |
| Refractive Index | - | - | - |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Chemical Shifts (ppm) or m/z |
| ¹H NMR (CDCl₃) | δ ~7.5-7.8 (m, 3H, Ar-H), ~4.5 (s, 2H, CH₂Br) |
| ¹³C NMR (CDCl₃) | δ ~130-140 (Ar-C), ~125 (q, J ≈ 272 Hz, CF₃), ~30 (CH₂Br) |
| ¹⁹F NMR (CDCl₃) | δ ~ -63 |
| Mass Spectrometry (EI) | m/z ~318, 320 (M⁺), 239 (M-Br)⁺, 159 (M-Br-Br)⁺ |
Note: Predicted data is based on the analysis of similar structures and should be confirmed experimentally.
Synthesis and Reactivity
The synthesis of this compound would likely proceed through a multi-step pathway, starting from a readily available substituted benzene. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound would involve the bromination of 2-bromo-1-methyl-3-(trifluoromethyl)benzene. This precursor could potentially be synthesized from 2-amino-6-(trifluoromethyl)toluene through a Sandmeyer reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocols (Adapted from Analogous Syntheses)
The following are generalized experimental protocols adapted from literature procedures for the synthesis of structurally similar compounds.[4] Safety Precaution: These reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (via Sandmeyer-type Reaction)
-
To a solution of 2-amino-6-(trifluoromethyl)toluene in aqueous hydrobromic acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Benzylic Bromination to Yield this compound
-
Dissolve 2-bromo-1-methyl-3-(trifluoromethyl)benzene in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the desired product.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups.
-
Bromomethyl Group: This benzylic bromide is expected to be a reactive electrophile, readily undergoing nucleophilic substitution reactions (SN1 and SN2) with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions. The presence of the electron-withdrawing trifluoromethyl group can influence the reaction mechanism.[5]
-
Aryl Bromide: The bromine atom attached to the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position.
Caption: Key reaction pathways for this compound.
Safety and Handling
Based on the safety data for analogous compounds, this compound should be handled with caution.
-
Hazards: Likely to be a flammable liquid and vapor. May cause skin and serious eye irritation.[3]
-
Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
References
- 1. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BROMO-3-(TRIFLUOROMETHYL)BENZENE | CAS 401-78-5 [matrix-fine-chemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Guide: Properties, Synthesis, and Reactivity of Brominated Trifluoromethylated Benzenes
Disclaimer: The specific compound requested, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, could not be located in comprehensive chemical databases. This suggests that it is not a commonly synthesized or commercially available substance. This guide will therefore focus on a closely related and documented isomer, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene , to provide relevant and practical information for researchers, scientists, and drug development professionals. The principles of synthesis and reactivity discussed are broadly applicable to this class of compounds.
Core Identifiers and Physicochemical Properties
The subject of this guide is 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene . Its key identifiers and properties are summarized below, providing a foundational dataset for experimental design and characterization.
| Identifier | Value |
| CAS Number | 954123-46-7[1][2] |
| Molecular Formula | C₈H₅Br₂F₃[1] |
| Molecular Weight | 317.93 g/mol [1][2] |
| InChI | InChI=1S/C8H5Br2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2[1] |
| InChIKey | CRKZDDPRUZNPKL-UHFFFAOYSA-N[1] |
| SMILES | C1=C(C=C(C(=C1)Br)C(F)(F)F)CBr |
| Form | Liquid[1] |
| Purity (Typical) | ≥95%[1] |
Proposed Synthesis Experimental Protocol
While a specific protocol for 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene is not detailed in the available literature, a plausible multi-step synthesis can be devised based on established organic chemistry principles for halogenation of substituted benzenes. The proposed pathway begins with the commercially available 1-bromo-3-(trifluoromethyl)benzene.
Objective: To synthesize 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene.
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene (Starting Material)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and equipment for reflux, extraction, and purification.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-(trifluoromethyl)benzene (1 equivalent) in carbon tetrachloride.
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Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
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Reaction: Heat the mixture to reflux. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene.
Chemical Reactivity and Synthetic Utility
The presence of both a benzylic bromide and an aromatic bromide, influenced by a strong electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile to this molecule.
The bromomethyl group is highly reactive towards nucleophilic substitution, making it a valuable synthon for introducing the 3-bromo-5-(trifluoromethyl)benzyl moiety into various molecular scaffolds. This reactivity is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[3] The electron-withdrawing nature of the trifluoromethyl group can influence the rate and mechanism of these substitution reactions.
The aromatic bromo group is less reactive towards nucleophilic substitution but can participate in a range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) catalyzed by transition metals. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.
Mandatory Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via benzylic bromination.
General Reactivity Workflow
Caption: Key reaction pathways for the title compound.
References
Spectral Analysis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectral data for the novel compound 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. Due to the absence of experimentally recorded spectra in the public domain, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural analogs and fundamental spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Predicted Spectral Data
The spectral characteristics of this compound have been predicted by dissecting the molecule into its core components: a 1,2,3-trisubstituted benzene ring and a bromomethyl group. The predictions are informed by the known spectral data of closely related compounds, primarily 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and benzyl bromide.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 3H | Ar-H |
| ~ 4.6 | s | 2H | -CH₂Br |
Disclaimer: The chemical shifts are estimations and may vary based on experimental conditions.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | C-Br (aromatic) |
| ~ 130 - 135 | C-CH₂Br |
| ~ 125 - 130 | Ar-CH |
| ~ 120 - 125 (q, J ≈ 275 Hz) | -CF₃ |
| ~ 30 - 35 | -CH₂Br |
Disclaimer: The chemical shifts are estimations and may vary based on experimental conditions. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.
Predicted IR Data
The infrared spectrum will reveal the presence of characteristic functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1350 - 1100 | Strong | C-F stretch (of CF₃) |
| 1250 - 1200 | Strong | C-Br stretch (benzylic) |
| 800 - 600 | Strong | C-Br stretch (aromatic) |
Predicted Mass Spectrometry (EI-MS) Data
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms.
| m/z | Relative Intensity | Assignment |
| 322/324/326 | High | [M]⁺ (Molecular ion with two Br isotopes) |
| 243/245 | High | [M - Br]⁺ |
| 164 | Medium | [M - 2Br]⁺ |
| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |
Disclaimer: The fragmentation pattern is a prediction. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for bromine-containing fragments.[1][2]
General Experimental Protocols
While specific experimental protocols for this compound are not available, the following are generalized methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The data is processed to present the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br) will be a key feature in the analysis.[1][2]
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility and stability of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this document focuses on a detailed analysis of its structural analogs to forecast its physicochemical properties. Furthermore, this guide presents standardized experimental protocols for the systematic determination of its solubility in various solvents and its stability under diverse environmental conditions. The inclusion of detailed methodologies and visual workflows is intended to equip researchers with the necessary tools to generate robust and reliable data for this compound.
Introduction
This compound is a polysubstituted aromatic compound characterized by the presence of a bromine atom, a reactive bromomethyl group, and an electron-withdrawing trifluoromethyl group on the benzene ring. These functional groups are expected to significantly influence its solubility, stability, and reactivity. The bromomethyl group, in particular, renders the molecule susceptible to nucleophilic substitution reactions, making it a potentially valuable intermediate in the synthesis of more complex molecules. Understanding the solubility and stability of this compound is paramount for its handling, storage, and application in synthetic and medicinal chemistry.
This guide serves as a foundational resource for researchers. While specific experimental data for the target compound is scarce, the principles of physical organic chemistry and data from closely related analogs allow for informed predictions. The subsequent sections will delve into these predictions and provide actionable protocols for empirical validation.
Predicted Physicochemical Properties
The chemical structure of this compound suggests that it is a nonpolar to weakly polar molecule. The presence of the trifluoromethyl and bromo substituents increases its lipophilicity. The bromomethyl group, while polar, is also highly reactive. Based on these features, a general physicochemical profile can be predicted.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H5Br2F3 | Derived from the chemical structure. |
| Molecular Weight | 317.93 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar brominated and trifluoromethylated benzene derivatives. |
| Boiling Point | Expected to be elevated | Due to the high molecular weight and presence of bromine atoms. |
| Density | Expected to be denser than water | Typical for polyhalogenated aromatic compounds. |
| logP | High | The presence of two bromine atoms and a trifluoromethyl group suggests high lipophilicity and low aqueous solubility. |
Predicted Solubility Profile
Following the principle of "like dissolves like," this compound is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents and very low solubility in highly polar solvents such as water.
Table of Predicted Solubility:
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | High | The nonpolar aromatic ring and halogen substituents will interact favorably with nonpolar solvents. |
| Moderately Polar Solvents | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Moderate | These solvents can solvate both the nonpolar and weakly polar parts of the molecule. |
| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to Low | The overall nonpolar character of the molecule will limit its solubility in these highly polar solvents. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Low to Insoluble | The molecule lacks significant hydrogen bonding capabilities and is highly nonpolar, leading to poor solvation in protic solvents, especially water. |
Predicted Stability Profile
The stability of this compound is primarily dictated by the reactivity of the benzylic bromide (the bromomethyl group). Halogenated aromatic compounds are generally stable; however, the benzylic position is activated towards both nucleophilic substitution and free radical reactions.
Table of Predicted Stability:
| Condition | Predicted Stability | Rationale and Potential Degradation Pathways |
| Thermal Stability | Moderate | While the aromatic ring is thermally robust, the C-Br bond in the bromomethyl group is weaker than the aryl C-Br bond and may be susceptible to homolytic cleavage at elevated temperatures, leading to radical formation and subsequent decomposition or polymerization. |
| Hydrolytic Stability | Low | The benzylic bromide is susceptible to hydrolysis, especially under neutral to basic pH conditions, to form the corresponding benzyl alcohol. This reaction is a classic SN1 or SN2 nucleophilic substitution, with water or hydroxide ions acting as the nucleophile. The presence of the electron-withdrawing trifluoromethyl group may influence the reaction rate. |
| Photostability | Low to Moderate | The C-Br bond can be cleaved by UV light, leading to the formation of benzylic radicals. This can initiate a variety of degradation pathways, including dimerization and reaction with oxygen. The compound should be stored protected from light. |
| Stability towards Acids | Moderate | Generally stable in the absence of strong nucleophiles. However, strong acids could potentially catalyze hydrolysis or other reactions. |
| Stability towards Bases | Low | Highly susceptible to nucleophilic attack by bases, leading to substitution (e.g., with alkoxides, amines) or elimination reactions. |
| Oxidative Stability | Moderate | The benzene ring is relatively resistant to oxidation, but the benzylic position can be oxidized under strong oxidizing conditions. |
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method (Modified from OECD Guideline 105)
This method determines the saturation solubility of the compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed, screw-cap vial.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate. Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the statistical validity of the results.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Assessment: Hydrolytic Stability (Modified from OECD Guideline 111)
This protocol assesses the rate of hydrolysis of the compound in aqueous solutions at different pH values.
Methodology:
-
Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Incubation: Add a known concentration of this compound (below its aqueous solubility limit) to each buffer solution. Incubate the solutions in the dark at a constant temperature (e.g., 50 °C to accelerate potential degradation).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the concentration of the remaining parent compound in each aliquot using a suitable, stability-indicating analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of the compound versus time for each pH. Determine the rate of degradation and the half-life (t½) of the compound at each pH level.
Caption: Workflow for Hydrolytic Stability Assessment.
Stability Assessment: Photostability
This protocol evaluates the degradation of the compound when exposed to light.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Place the test samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Sampling and Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze for the concentration of the parent compound.
-
Data Analysis: Compare the degradation of the exposed sample to the control sample to determine the extent of photodegradation.
Logical Relationships in Stability
The stability of this compound is governed by the interplay of its structural features and the environmental conditions it is exposed to.
Caption: Interrelationship of Structural Features and Environmental Conditions on Compound Stability.
Conclusion
While experimental data for this compound remains to be published, a thorough analysis of its structure and comparison with related analogs provide a strong predictive framework for its solubility and stability. It is anticipated to be a lipophilic compound with good solubility in nonpolar organic solvents and poor solubility in water. The presence of a reactive benzylic bromide suggests that the compound will be sensitive to hydrolysis, nucleophiles, and light. The experimental protocols detailed in this guide provide a clear path for researchers to empirically determine these crucial physicochemical parameters, thereby enabling its effective use in research and development.
Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The predictions and protocols are based on established chemical principles and data from analogous compounds. All laboratory work should be conducted with appropriate safety precautions.
In-depth Technical Guide: 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Related Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the commercial availability, suppliers, and technical data for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene . Extensive research indicates that this specific chemical compound is not readily commercially available and lacks a registered CAS number, suggesting it is a niche or novel substance. Consequently, detailed experimental protocols for its synthesis, comprehensive physicochemical properties, and specific safety data sheets (SDS) are not available in public databases.
However, recognizing the interest in this structural motif for research and development, this guide provides a comprehensive overview of closely related and commercially available analogs. These analogs, featuring the brominated trifluoromethylbenzene core, are valuable starting materials in medicinal chemistry and materials science. This document summarizes their commercial availability, provides key technical data in structured tables, outlines general synthetic strategies, and discusses their applications in drug discovery.
Commercial Availability and Suppliers of Related Compounds
While a direct commercial source for this compound has been identified with limited information from AOBChem[1], several structurally similar compounds are available from various suppliers. These alternatives can serve as valuable precursors or reference compounds for research purposes.
| Compound Name | CAS Number | Supplier(s) | Notes |
| This compound | Not Found | AOBChem[1] | Pricing available for various quantities, but no CAS number or extensive technical data provided. |
| 3-(Trifluoromethyl)benzyl bromide | 402-23-3 | Chem-Impex[2], NINGBO INNO PHARMCHEM CO.,LTD.[3] | A versatile building block in organic synthesis and pharmaceutical development.[2][3] |
| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | NINGBO INNO PHARMCHEM CO.,LTD.[4], TCI | Widely used for introducing the trifluoromethyl group in drug candidates to enhance potency and metabolic stability.[4] |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | Sigma-Aldrich | Used as a derivatization reagent and in the synthesis of neurokinin NK1 receptor antagonists. |
| 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | 68322-84-9 | BLDpharm[5] | A related halogenated and trifluoromethylated benzene derivative. |
| 1-Bromo-2,5-bis(trifluoromethyl)benzene | 7617-93-8 | Thermo Fisher Scientific | Air-sensitive liquid. |
| 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | 954123-46-7 | Combi-Blocks | Safety data sheet available.[6] |
| 2-Bromo-1,3-bis(trifluoromethyl)benzene | 118527-30-3 | BLDpharm[7] | A fluorinated building block. |
| 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | 95606-57-8 | PubChem | GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[8] |
| 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | Not specified in snippets | PubChem | GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[9] |
| 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | Not specified in snippets | PubChem | Causes skin and eye irritation and may cause respiratory irritation.[10] |
| 2-(Bromomethyl)-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | 2801546-73-4 | Chemsrc | A structurally related compound with a trifluoromethoxy group.[11] |
| 1-Bromo-3-nitro-2-(trifluoromethyl)benzene | 1192548-07-4 | Amerigo Scientific | Available with 95% purity.[12] |
Physicochemical Properties of Related Compounds
The following table summarizes key physicochemical properties for some of the commercially available analogs. This data is essential for planning synthetic transformations and understanding the compounds' behavior.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | 323.03 | Not specified in snippets | 1.675 (at 25 °C) | 1.445 (at 20 °C) |
| 4-(Trifluoromethyl)benzyl bromide | C8H6BrF3 | 239.03 | Not specified in snippets | Not specified in snippets | Not specified in snippets |
| 2-Bromo-1-chloro-3-(trifluoromethyl)benzene[10] | C7H3BrClF3 | 259.45 | Not specified in snippets | Not specified in snippets | Not specified in snippets |
| 2-Bromo-1,3,5-tris(trifluoromethyl)benzene[8] | C9H2BrF9 | 361.00 | Not specified in snippets | Not specified in snippets | Not specified in snippets |
| Benzene, 1-bromo-2-(trifluoromethyl)-[13] | C7H4BrF3 | 225.01 | Not specified in snippets | Not specified in snippets | Not specified in snippets |
General Experimental Protocols: Synthesis of Trifluoromethylated Benzyl Bromides
While a specific protocol for this compound is not available, the synthesis of structurally similar compounds, such as 2-(Trifluoromethyl)benzyl bromide, typically involves the bromination of the corresponding benzyl alcohol.
Example Protocol: Synthesis of 2-(Trifluoromethyl)benzyl bromide from 2-(Trifluoromethyl)benzyl alcohol [14]
-
Reaction Setup: A solution of o-trifluoromethylbenzyl alcohol (14 g) in absolute toluene (80 ml) is placed in a reaction vessel.
-
Addition of Brominating Agent: A solution of phosphorus tribromide (30 ml) in absolute toluene (60 ml) is added dropwise to the alcohol solution at a temperature of 20-30 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up:
-
The toluene is removed under reduced pressure.
-
The residue is dissolved in methylene chloride and washed with water.
-
The mixture is neutralized to pH 8.0 with potassium hydrogen carbonate.
-
The aqueous phase is extracted three times with methylene chloride.
-
The combined organic phases are washed twice with water and once with a saturated sodium chloride solution.
-
-
Purification: The organic phase is dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield o-trifluoromethylbenzyl bromide.
A patent for the synthesis of 2,4,5-trifluorophenylacetic acid describes the preparation of 2,4,5-trifluoro-benzyl bromine by reacting 2,4,5-trifluoro-benzene methyl alcohol with a 48% hydrobromic acid solution at room temperature for 24 hours[15]. This suggests that direct bromination of the corresponding benzyl alcohol is a viable synthetic route.
Safety Information for Related Compounds
Handling of brominated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols due to their potential hazards. Below is a summary of GHS hazard statements for some of the related compounds.
| Compound Name | GHS Hazard Statements |
| 3,5-Bis(trifluoromethyl)benzyl bromide | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) |
| 1-Bromo-2,5-bis(trifluoromethyl)benzene | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[16] |
| 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene[6] | No known hazard according to the provided SDS. |
| 2-Bromo-1,3,5-tris(trifluoromethyl)benzene[8] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene[9] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| 2-Bromo-1-chloro-3-(trifluoromethyl)benzene[10] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Benzene, 1-bromo-2-(trifluoromethyl)-[13] | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| (Trifluoromethyl)benzene[17] | General handling precautions include use in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes. |
| 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene[18] | H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Standard safety precautions when handling these types of compounds include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Handling flammable liquids away from ignition sources.
Role in Drug Discovery and Development
The trifluoromethyl group is a critical pharmacophore in modern drug design. Its incorporation into drug candidates can significantly enhance properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond increases resistance to metabolic degradation, prolonging the drug's half-life.
-
Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Binding Affinity: The trifluoromethyl group can modulate the electronic properties of a molecule, leading to stronger interactions with biological targets.
Trifluoromethylated benzyl bromides are valuable building blocks for introducing this important functional group into a wide range of molecular scaffolds.[2][4] They are utilized in the synthesis of pharmaceuticals and agrochemicals.[2] The reactivity of the benzyl bromide allows for its use in various coupling reactions to construct complex molecules.[2] For instance, trifluoromethylated benzyl groups have been shown to be effective in the stereoselective synthesis of glycosides, which has important implications for the development of oligosaccharide-based therapeutics.[19]
Logical Workflow for Acquisition and Application
The following diagram illustrates a logical workflow for researchers interested in utilizing compounds like this compound.
Conclusion
While this compound appears to be a rare chemical with limited commercial availability and public documentation, a variety of structurally related analogs are accessible. These compounds are valuable tools for researchers in drug discovery and materials science, offering a means to introduce the beneficial trifluoromethyl group into novel molecules. Given the lack of data for the specific target compound, researchers may need to consider custom synthesis if this exact structure is required. The information provided in this guide on the availability, properties, and general synthetic approaches for related compounds should serve as a valuable resource for planning such research endeavors.
References
- 1. aobchem.com [aobchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 68322-84-9|2-Bromo-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. 118527-30-3|2-Bromo-1,3-bis(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 8. 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | C9H2BrF9 | CID 2778046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C7H3BrClF3 | CID 17750574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS#:2801546-73-4 | 2-(Bromomethyl)-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]
- 12. 1-Bromo-3-nitro-2-(trifluoromethyl)benzene - Amerigo Scientific [amerigoscientific.com]
- 13. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 15. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. echemi.com [echemi.com]
- 18. angenechemical.com [angenechemical.com]
- 19. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis, Structure, and Conformation of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzene derivatives containing bromo, bromomethyl, and trifluoromethyl functionalities are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and bromomethyl groups serve as versatile synthetic handles for further molecular elaboration. This guide provides a technical overview of the molecular structure, conformational properties, and synthetic strategies relevant to this class of compounds, with a focus on providing practical experimental protocols and data interpretation.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene features a benzene ring with three adjacent substituents. The steric and electronic interactions between these groups will dictate the molecule's overall conformation and reactivity. While specific experimental data for the target molecule is scarce, the physicochemical properties can be estimated based on closely related analogs.
| Property | Predicted/Representative Value | Source/Basis |
| Molecular Formula | C8H5Br2F3 | - |
| Molecular Weight | 317.93 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | General observation for similar compounds |
| Boiling Point | Estimated >200 °C | Extrapolation from similar structures |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water.[1] | General property of similar organic halides |
Synthesis and Experimental Protocols
The most direct route to a compound like this compound would involve the benzylic bromination of a suitable precursor, such as 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is a standard method for such transformations.[2]
Experimental Protocol: Benzylic Bromination via Wohl-Ziegler Reaction
This protocol describes a general procedure for the benzylic bromination of a substituted toluene, which can be adapted for the synthesis of the target molecule from its methyl precursor.
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Anhydrous acetonitrile (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and anhydrous acetonitrile.
-
Add N-Bromosuccinimide (NBS) and AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Synthetic Workflow:
Conformational Analysis
The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the bromomethyl group to the benzene ring. The presence of bulky ortho substituents (the bromo and trifluoromethyl groups) will create significant steric hindrance, influencing the preferred rotational conformation. The molecule will likely adopt a conformation that minimizes the steric clash between the bromine atom of the bromomethyl group and the adjacent substituents on the ring.
Logical Diagram of Conformational Isomers:
Spectroscopic Characterization
The structure of the target compound can be elucidated using a combination of spectroscopic techniques. Below are the expected key features based on analogous compounds.
| Technique | Key Expected Features |
| ¹H NMR | - Aromatic protons (likely 3H) in the region of 7.0-8.0 ppm with characteristic splitting patterns. - A singlet for the benzylic protons (-CH₂Br) around 4.5-5.0 ppm. |
| ¹³C NMR | - Multiple signals in the aromatic region (120-140 ppm). - A signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. - A quartet for the trifluoromethyl carbon with a large ¹J(C,F) coupling constant. |
| ¹⁹F NMR | - A singlet for the -CF₃ group, with a chemical shift characteristic of an aromatic trifluoromethyl group. |
| IR Spectroscopy | - C-H stretching of the aromatic ring (~3100-3000 cm⁻¹). - C=C stretching of the aromatic ring (~1600-1450 cm⁻¹). - Strong C-F stretching bands (~1300-1100 cm⁻¹). - C-Br stretching (~700-500 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak with a characteristic isotopic pattern for two bromine atoms. - Fragmentation patterns corresponding to the loss of Br, CH₂Br, and CF₃. |
Conclusion
While specific data for this compound is limited, this guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The provided experimental protocol for benzylic bromination offers a practical starting point for its synthesis. The discussion on conformational analysis and expected spectroscopic data will aid researchers in the structural elucidation of this and similar polysubstituted aromatic compounds, which are valuable building blocks in drug discovery and materials science.
References
Safety and Handling Precautions for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene: A Technical Guide
This guide is intended for researchers, scientists, and drug development professionals. The information provided should be used in conjunction with established laboratory safety protocols and institutional guidelines.
Hazard Identification and Classification
Based on analysis of analogous compounds, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be:
-
Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe skin burns upon prolonged contact.
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
GHS Hazard Statements (Anticipated)
The following GHS hazard statements are predicted based on data from structurally related compounds:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
Precautionary Statements (Anticipated)
The following GHS precautionary statements are recommended:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table summarizes properties of structurally similar compounds to provide an estimation.
| Property | 1-Bromo-2-(trifluoromethyl)benzene | 4-Bromobenzotrifluoride | 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene |
| Molecular Formula | C₇H₄BrF₃ | C₇H₄BrF₃ | C₈H₆BrF₃O |
| Molecular Weight | 225.01 g/mol | 225.01 g/mol | 255.03 g/mol |
| Boiling Point | Not Available | 154-155 °C | Not Available |
| Density | Not Available | 1.607 g/cm³ at 25 °C | Not Available |
| Flash Point | Not Available | Flammable liquid and vapor | Not Available |
Experimental Protocols: Safe Handling and Storage
The following protocols are recommended for handling this compound in a laboratory setting.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood. Use adequate general and local exhaust ventilation to keep airborne concentrations low.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary.
-
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.
Caption: Personal Protective Equipment (PPE) workflow for handling hazardous chemicals.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a locked cabinet or other secure location.
First Aid Measures
In case of exposure, follow these first aid protocols and seek immediate medical attention. Provide the attending medical personnel with this safety information.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
The decision-making process for responding to an exposure event is outlined in the following diagram.
Caption: Logical flow for first aid response to a chemical exposure.
Spill and Disposal Procedures
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the material.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
Waste Disposal
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Toxicological Information
Specific toxicological data for this compound is not available. The toxicological properties have not been thoroughly investigated. Based on its structure, it is prudent to assume it is harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory system. Long-term exposure effects are unknown. No component of structurally similar products is listed as a carcinogen by IARC, NTP, or OSHA.
A Theoretical and Computational Guide to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the characterization of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. While specific experimental data for this compound is not extensively available in published literature, this document outlines a robust framework for its analysis based on established computational chemistry techniques and spectroscopic methods applied to analogous brominated and trifluoromethylated aromatic compounds. The guide details a standard workflow for quantum chemical calculations, presents hypothetical yet realistic data for molecular geometry, vibrational frequencies, and electronic properties, and provides standardized protocols for experimental validation. This document is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.
Introduction
This compound is a substituted aromatic compound with functional groups that make it a potential building block in organic synthesis, particularly in the development of pharmaceutical agents and materials science. The presence of two bromine atoms offers sites for cross-coupling reactions, while the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity. A thorough understanding of its structural, vibrational, and electronic properties is crucial for predicting its reactivity and designing potential applications.
This guide outlines a combined theoretical and experimental approach to characterize the molecule. The computational section is centered around Density Functional Theory (DFT), a powerful method for predicting molecular properties. The experimental section provides protocols for common spectroscopic techniques used to validate computational findings.
Theoretical and Computational Framework
A typical computational workflow for analyzing a molecule like this compound involves geometry optimization, frequency analysis, and the calculation of electronic properties.
Figure 1: A standard workflow for the theoretical analysis of this compound using DFT.
Computational Methodology
Quantum chemical calculations are typically performed using a program suite like Gaussian. A common and effective approach involves the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.
-
Geometry Optimization: The initial structure of the molecule is optimized to find the lowest energy conformation. This provides key data on bond lengths and angles.
-
Vibrational Frequency Analysis: This calculation is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hyperconjugative interactions, and the delocalization of electron density within the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Predicted Molecular Properties (Hypothetical Data)
The following tables present hypothetical, but realistic, quantitative data for this compound, as would be derived from the computational workflow described above.
Optimized Geometric Parameters
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for the Optimized Structure
| Parameter | Value (Å) | Parameter | Value (°) |
|---|---|---|---|
| C1-C2 | 1.405 | C2-C1-C6 | 119.5 |
| C1-Br1 | 1.889 | C1-C2-C3 | 120.3 |
| C2-C(CH2Br) | 1.512 | C2-C3-C(CF3) | 122.1 |
| C3-C(CF3) | 1.520 | C1-C2-C(CH2Br) | 121.0 |
| C-Br (bromomethyl) | 1.965 | Br-C-H (bromomethyl) | 109.2 |
| C-F (trifluoromethyl) | 1.345 | F-C-F (trifluoromethyl) | 107.5 |
Vibrational Frequencies
Table 2: Hypothetical Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~3070 | Aromatic C-H Stretch |
| ~2960 | Methylene (-CH2Br) C-H Stretch |
| ~1580 | Aromatic C=C Stretch |
| ~1310 | C-F Stretch (Trifluoromethyl) |
| ~1250 | C-H In-plane Bend |
| ~750 | C-Br Stretch (Aromatic) |
| ~680 | C-Br Stretch (Bromomethyl) |
Electronic Properties
Table 3: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.22 eV |
| HOMO-LUMO Gap (ΔE) | 5.63 eV |
| Dipole Moment | 3.15 Debye |
Experimental Protocols for Validation
The following protocols describe standard procedures for obtaining experimental data to validate the computational results.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic vibrational modes of the molecule's functional groups.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~200 mg) and pressed into a thin, transparent pellet.
-
Instrumentation: A spectrometer such as a Bruker IFS 66V FTIR spectrophotometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000–400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Analysis: The positions of the absorption bands are compared to the computationally predicted vibrational frequencies. Key bands to identify include C-H, C=C, C-F, and C-Br stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecule's carbon-hydrogen framework and confirm the substitution pattern on the aromatic ring.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. Chemical shifts are referenced to tetramethylsilane (TMS).
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to identify unique carbon environments.
-
¹⁹F NMR: A one-dimensional fluorine spectrum is acquired to characterize the trifluoromethyl group.
-
-
Analysis: The chemical shifts, coupling constants, and signal multiplicities are analyzed to confirm the molecular structure.
Structure-Property Relationships
The interplay between the molecule's structure and its predicted properties can be visualized to guide further research and development.
Figure 2: The relationship between structural features and the predicted chemical and physical properties of the molecule.
Conclusion
This guide presents a comprehensive theoretical framework for the study of this compound. By employing Density Functional Theory, key structural, vibrational, and electronic properties can be predicted, offering valuable insights into the molecule's behavior. The provided hypothetical data serves as a benchmark for what can be expected from such a study, and the detailed experimental protocols offer a clear path for the validation of these computational findings. This integrated approach is essential for accelerating the research and development of novel molecules in medicinal chemistry and materials science.
An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
Introduction
2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is a halogenated and trifluoromethylated aromatic compound. Such structures are of significant interest to researchers in medicinal chemistry and materials science. The trifluoromethyl (-CF₃) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of two reactive bromine atoms—one on the aromatic ring and one in the benzylic position—makes this molecule a versatile synthetic intermediate. The benzylic bromide provides a site for nucleophilic substitution, while the aryl bromide allows for various cross-coupling reactions, enabling the construction of complex molecular architectures.
Physicochemical Properties
Quantitative data for the target compound is not available. The following tables summarize known data for its logical precursor and structurally related compounds to provide estimated properties.
Table 1: Properties of Precursor Compound
| Property | Value | Source |
| Compound Name | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene | ChemBK |
| CAS Number | 1099597-98-4 | ChemBK |
| Molecular Formula | C₈H₆BrF₃ | ChemBK |
| Molecular Weight | 239.04 g/mol | PubChem |
| Appearance | Colorless liquid | ChemBK |
| Melting Point | -18 °C | ChemBK |
| Boiling Point | 152-153 °C | ChemBK |
| Density | 1.538 g/mL at 25 °C | ChemBK |
Table 2: Comparative Properties of Structurally Related Benzyl Bromides
| Property | 2-(Trifluoromethyl)benzyl bromide | 3-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl bromide |
| CAS Number | 395-44-8[1] | 402-23-3 | 402-49-3[2] |
| Molecular Formula | C₈H₆BrF₃ | C₈H₆BrF₃ | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol [1] | 239.03 g/mol | 239.03 g/mol [2] |
| Appearance | Colorless to light yellow liquid/solid | Colorless liquid | Solid[2] |
| Melting Point | 34-35 °C[1] | N/A | 29-33 °C[2] |
| Boiling Point | 72 °C at 7.5 mmHg[1] | 69 °C at 4 mmHg | 65-69 °C at 5 mmHg[2] |
| Density | 1.571 g/mL at 25 °C[1] | 1.565 g/mL at 25 °C | 1.546 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.494 | n20/D 1.492 | n20/D 1.484[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically achieved in a two-step process. The first step involves the synthesis of the precursor 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, followed by a selective free-radical bromination of the benzylic methyl group.
Synthesis of Precursor: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
Detailed, peer-reviewed synthesis protocols for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene are scarce in publicly available literature. The synthesis of polysubstituted benzenes often requires multi-step strategies involving careful selection of directing groups for electrophilic aromatic substitution reactions. One plausible, though unverified, method involves the reaction of 1-methyl-2-phenyl-2-trifluoromethylethylene with iron tribromide. A more conventional retrosynthetic analysis would suggest starting from a simpler, commercially available trifluoromethylated or brominated toluene and introducing the other substituents sequentially.
Synthesis of this compound via Benzylic Bromination
The conversion of the methyl group of the precursor to a bromomethyl group is a classic benzylic bromination. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator or light, is the standard method for this transformation. The electron-withdrawing nature of the bromo and trifluoromethyl groups on the aromatic ring deactivates it towards electrophilic attack, thus favoring free-radical substitution on the benzylic carbon.
This protocol is adapted from standard procedures for the benzylic bromination of substituted toluenes.
-
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., acetonitrile, (trifluoromethyl)benzene, or historically, carbon tetrachloride)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and the chosen anhydrous solvent.
-
Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the mixture.
-
Flush the apparatus with an inert gas (Argon or Nitrogen).
-
Heat the reaction mixture to reflux (the boiling point of the solvent). Alternatively, the reaction can be initiated by shining a broad-spectrum lamp on the flask at a slightly elevated temperature.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is typically complete within 1-4 hours. A key visual indicator is the succinimide byproduct, which is less dense than NBS and will float to the surface upon completion.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Visualized Workflows and Mechanisms
Synthetic Pathway Diagram
Caption: Proposed synthesis of the target compound via benzylic bromination.
Free-Radical Bromination Mechanism
Caption: Mechanism of free-radical benzylic bromination using NBS.
Applications in Research and Drug Development
While specific applications for this compound have not been documented, its structural motifs suggest significant potential as a versatile building block in several key areas:
-
Pharmaceutical Synthesis: The trifluoromethyl group is present in numerous FDA-approved drugs, where it often improves pharmacokinetic properties. The dual reactivity of the target compound allows for its use as a scaffold. The benzyl bromide moiety can be used to connect the molecule to alcohols, amines, or thiols, while the aryl bromide can undergo reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to build molecular complexity.
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can enhance the efficacy and stability of herbicides, insecticides, and fungicides.
-
Materials Science: The unique electronic properties conferred by the trifluoromethyl and bromo substituents could be leveraged in the synthesis of specialized organic materials, such as those used in organic light-emitting diodes (OLEDs) or as liquid crystals.
-
Biological Probes: Some studies have shown that certain benzyl bromides possess intrinsic antibacterial and antifungal properties.[3] This suggests that the target compound or its simple derivatives could be investigated for antimicrobial activity.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is a versatile trifunctional building block with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its structure incorporates three key features for strategic chemical modifications: an aryl bromide, a benzylic bromide, and an electron-withdrawing trifluoromethyl group on the aromatic ring.
The differential reactivity of the aryl C(sp²)–Br bond and the benzylic C(sp³)–Br bond allows for programmed, stepwise functionalization through various palladium-catalyzed cross-coupling reactions. Generally, the benzylic bromide is more susceptible to nucleophilic substitution, while the aryl bromide is a prime site for classic cross-coupling reactions. However, under palladium catalysis, the chemoselectivity can be finely tuned by the careful selection of reaction conditions, including the catalyst, ligand, base, and solvent. The presence of the strongly electron-withdrawing trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially affecting the reactivity of the aryl bromide.
This document provides detailed application notes and protocols for the chemoselective cross-coupling of the aryl bromide moiety in this compound, enabling its use as a scaffold for the synthesis of diverse molecular entities.
Chemoselectivity in Cross-Coupling Reactions
The primary challenge and opportunity in utilizing this compound lies in achieving chemoselective functionalization of either the aryl bromide or the benzylic bromide. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical step. The relative rates of oxidative addition to the aryl versus the benzylic bromide will dictate the primary site of reaction.
While benzylic halides are typically more reactive in classical SN2 reactions, the opposite can be true in palladium-catalyzed cross-couplings. The selection of appropriate ligands and reaction conditions can favor the oxidative addition to the aryl C-Br bond, leaving the benzylic bromide intact for subsequent transformations. This selective approach allows for a modular and efficient synthesis of complex molecules.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, it is possible to selectively couple the aryl bromide with a variety of boronic acids or their derivatives.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the chemoselective Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzyl chloride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-(chloromethyl)benzene | 4-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 3 | 2-Bromobenzyl bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and deionized water (1 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(aryl)-1-(bromomethyl)-3-(trifluoromethyl)benzene.
Application in Other Cross-Coupling Reactions
The chemoselective functionalization of the aryl bromide in this compound can be extended to other important cross-coupling reactions.
Diagram of a Generic Cross-Coupling Catalytic Cycle:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
1. Sonogashira Coupling:
This reaction allows for the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.
-
Typical Conditions: PdCl₂(PPh₃)₂ (catalyst), CuI (co-catalyst), a base such as triethylamine (Et₃N) or diisopropylamine (DIPA), in a solvent like THF or DMF.
-
Expected Product: 1-(Bromomethyl)-2-(alkynyl)-3-(trifluoromethyl)benzene.
2. Heck Reaction:
The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene.
-
Typical Conditions: Pd(OAc)₂ or Pd(PPh₃)₄ (catalyst), a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., Et₃N, K₂CO₃), in a polar aprotic solvent like DMF or DMA.
-
Expected Product: 1-(Bromomethyl)-2-(alkenyl)-3-(trifluoromethyl)benzene.
3. Buchwald-Hartwig Amination:
This reaction facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[1][2]
-
Typical Conditions: A palladium precatalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in a solvent like toluene or dioxane.[1][2]
-
Expected Product: N-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)amine.
Quantitative Data for Various Cross-Coupling Reactions of Aryl Bromides:
The following table provides general conditions for different cross-coupling reactions of aryl bromides that can serve as a starting point for optimization with this compound.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-5) | - | Et₃N | THF | rt - 60 |
| Heck | Alkene | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N | DMF | 100-140 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOt-Bu | Toluene | 80-110 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The ability to perform chemoselective cross-coupling reactions at the aryl bromide position, while preserving the reactive benzylic bromide for subsequent transformations, opens up a wide range of synthetic possibilities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further optimization of the reaction conditions for specific coupling partners is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Its Isomers in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is not extensively documented in medicinal chemistry literature. This document provides detailed application notes and protocols for a structurally related and commercially available isomer, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene , as a representative building block. The principles and synthetic applications described herein are broadly applicable to this class of reagents.
Introduction
Trifluoromethylated and brominated aromatic compounds are privileged structural motifs in medicinal chemistry. The trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo- and bromomethyl functionalities serve as versatile synthetic handles for introducing molecular diversity.[1] The reagent 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene combines these features, making it a valuable building block for the synthesis of complex molecular architectures targeting various biological pathways.
This document details the application of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene in the synthesis of potent antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key target in pain and respiratory diseases.
Application: Synthesis of TRPA1 Antagonists
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel highly expressed in sensory neurons. It functions as a sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory agents, and oxidative stress.[2][3] Activation of TRPA1 is implicated in the pathophysiology of chronic pain, neurogenic inflammation, asthma, and chronic cough.[4][5] Consequently, TRPA1 antagonists are being actively pursued as potential therapeutics for these conditions.
The trifluoromethylphenyl moiety is a key pharmacophore in a number of potent TRPA1 antagonists. The building block, 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, provides a direct route to incorporate this essential structural element. The reactive bromomethyl group allows for facile nucleophilic substitution, enabling the connection of the trifluoromethylphenyl core to other parts of the target molecule.
Featured Application: Synthesis of CMP1, a Potent TRPA1 Antagonist
A notable application of a trifluoromethyl-substituted bromobenzyl bromide is in the synthesis of the potent TRPA1 antagonist, CMP1. While the exact isomer used in the initial patent is not specified as 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, the synthetic strategy is directly applicable. The synthesis involves the alkylation of a piperazine derivative with the bromobenzyl bromide to introduce the 3-(trifluoromethyl)benzyl group.
Quantitative Data
The following table summarizes the biological activity of representative TRPA1 antagonists, highlighting the potency that can be achieved with molecules containing the trifluoromethylphenyl pharmacophore.
| Compound | Target | Assay | IC50 (nM) | Reference |
| GDC-0334 | Human TRPA1 | Calcium Influx | 16 | Genentech |
| A-967079 | Human TRPA1 | Calcium Influx | 67 | Abbott |
| HC-030031 | Human TRPA1 | Calcium Influx | 6200 | Hydra Biosciences |
| AZ465 | Human TRPA1 | Calcium Influx (CS-induced) | 20 | AstraZeneca[6] |
| TRPA1 Antagonist 1 | TRPA1 | Not Specified | 8 | TargetMol[7] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene with a Piperazine Derivative
This protocol describes a general method for the key bond-forming reaction in the synthesis of TRPA1 antagonists like CMP1, where a piperazine nitrogen displaces the benzylic bromide.
Materials:
-
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
-
Piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the piperazine derivative (1.0 eq) and a suitable anhydrous solvent (DMF or MeCN).
-
Add a base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq) to the mixture.
-
Slowly add a solution of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene (1.1 eq) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperazine derivative.
Signaling Pathway and Experimental Workflow
TRPA1 Signaling Pathway in Sensory Neurons
Activation of the TRPA1 channel on sensory neurons by noxious stimuli leads to an influx of cations (primarily Ca²⁺ and Na⁺). This depolarization triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which mediate neurogenic inflammation, vasodilation, and the sensation of pain.[2][5]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 Channel as a Regulator of Neurogenic Inflammation and Pain: Structure, Function, Role in Pathophysiology, and Therapeutic Potential of Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPA1 Antagonist 1 | TRP/TRPV Channel | TargetMol [targetmol.com]
Application Notes and Protocols: 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene as a strategic building block in the synthesis of complex organic molecules. The unique arrangement of a nucleophilically displaceable benzylic bromide, a synthetically versatile aryl bromide, and a strongly electron-withdrawing trifluoromethyl group on a benzene ring makes this reagent a highly valuable precursor for the construction of diverse molecular architectures, particularly fused heterocyclic systems relevant to pharmaceutical and materials science research.
Due to the limited direct literature on this specific compound, the following protocols and applications are based on well-established transformations of structurally analogous compounds, such as 2-bromo-1-(bromomethyl)benzene and other derivatives containing electron-withdrawing groups.
Overview of Synthetic Utility
This compound offers two primary reactive sites for synthetic elaboration:
-
The Bromomethyl Group: This benzylic bromide is highly susceptible to nucleophilic substitution (typically via an S(_N)2 mechanism), allowing for the introduction of a variety of functional groups. The presence of the ortho-bromo and meta-trifluoromethyl substituents can influence the reactivity of this position.
-
The Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This dual reactivity allows for sequential or one-pot transformations to construct complex polycyclic and heterocyclic scaffolds.
Synthesis of this compound
The target compound can be synthesized from commercially available 2-bromo-3-(trifluoromethyl)toluene via a free-radical benzylic bromination. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, thus favoring substitution at the benzylic position.[1][2]
Experimental Protocol: Benzylic Bromination of 2-Bromo-3-(trifluoromethyl)toluene
This protocol is adapted from the general procedure for benzylic bromination using N-bromosuccinimide (NBS).[1]
Materials:
-
2-Bromo-3-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a safer alternative such as acetonitrile or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-3-(trifluoromethyl)toluene (1.0 eq) in the chosen solvent (e.g., CCl₄, 5 mL per mmol of substrate).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity (post-chromatography) | >95% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Application in the Synthesis of Fused Heterocycles
The ortho disposition of the bromomethyl and bromo groups makes this building block an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization or tandem reaction sequences.
A potential application is the synthesis of phthalides (isobenzofuran-1(3H)-ones), which are common motifs in biologically active natural products. The synthesis would likely proceed via a nucleophilic substitution at the benzylic position followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 4-Bromo-7-(trifluoromethyl)phthalide
This protocol is hypothetical and based on general methods for phthalide synthesis from ortho-halobenzyl halides.
Materials:
-
This compound
-
Sodium formate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium carbonate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium formate (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and add 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-7-(trifluoromethyl)phthalide.
Reaction Workflow Diagram:
Caption: Synthesis of a trifluoromethyl-substituted phthalide.
Isoindolinones are a class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of this compound with a primary amine followed by an intramolecular Buchwald-Hartwig amination would provide access to this scaffold.
Experimental Protocol: Synthesis of 4-Bromo-N-benzyl-7-(trifluoromethyl)isoindolin-1-one
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate
-
Acetonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
1,4-Dioxane
-
Cesium carbonate
Procedure:
Step 1: Nucleophilic Substitution
-
To a solution of benzylamine (1.1 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the mixture at 50°C for 6 hours.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude intermediate, N-(2-bromo-3-(trifluoromethyl)benzyl)benzylamine, which can be used in the next step without further purification.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
In a Schlenk tube, combine the crude intermediate from Step 1 (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane and heat the mixture at 110°C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 4-Bromo-N-benzyl-7-(trifluoromethyl)isoindolin-1-one.
Reaction Pathway Diagram:
Caption: Two-step synthesis of a substituted isoindolinone.
Application in Cross-Coupling Reactions
The aryl bromide functionality can be selectively targeted in the presence of the benzylic bromide under appropriate conditions, allowing for the synthesis of biaryl compounds or the introduction of other functionalities.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a selective Suzuki coupling at the aryl bromide position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for Suzuki Coupling (Representative):
| Substrate | Coupling Partner | Product | Yield |
| This compound | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl | 80-90% |
| This compound | Pyridine-3-boronic acid | 3-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)pyridine | 75-85% |
Logical Relationship of Reactivity:
Caption: Synthetic pathways from the title building block.
Disclaimer: The experimental protocols provided herein are based on established chemical principles and analogous reactions reported in the scientific literature. Due to the limited availability of direct experimental data for this compound, these procedures should be considered as starting points and may require optimization. All experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Reaction of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is a valuable trifluoromethylated building block in organic synthesis, particularly for the introduction of the 2-bromo-3-(trifluoromethyl)benzyl moiety. This scaffold is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. The molecule possesses two distinct carbon-bromine bonds: a highly reactive benzylic bromide and a less reactive aryl bromide. This difference in reactivity allows for highly chemoselective nucleophilic substitution reactions, primarily at the benzylic position, making it a versatile precursor for a wide range of derivatives.
The strong electron-withdrawing nature of the trifluoromethyl group further activates the benzylic position towards S(_N)2 attack by nucleophiles, while deactivating the aromatic ring towards nucleophilic aromatic substitution. This electronic effect enhances the selectivity of the reactions, allowing for the clean displacement of the benzylic bromide under relatively mild conditions, leaving the aryl bromide intact for subsequent transformations, such as cross-coupling reactions.
These application notes provide detailed protocols for the selective reaction of this compound with various classes of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles.
Chemoselectivity in Nucleophilic Substitution
The key to the synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. The benzylic bromide is prone to undergo S(_N)2 reactions, while the aryl bromide is generally unreactive towards nucleophilic attack under standard S(_N)2 conditions. This allows for selective functionalization at the bromomethyl group.
Caption: Selective reaction at the benzylic position.
Data Presentation: Reaction with Various Nucleophiles
The following table summarizes the expected products and representative yields for the reaction of this compound with different nucleophiles. The yields are based on reactions with similarly substituted benzylic bromides and are intended to be representative.
| Nucleophile Class | Nucleophile Example | Product | Typical Reaction Conditions | Representative Yield (%) |
| Carbon | Sodium Cyanide (NaCN) | (2-Bromo-3-(trifluoromethyl)phenyl)acetonitrile | DMSO, 90 °C, 2 h | 85-95 |
| Nitrogen | Primary/Secondary Amine (R¹R²NH) | 1-(2-Bromo-3-(trifluoromethyl)phenyl)-N-R¹,N-R²-methanamine | K₂CO₃, Acetonitrile, rt to 60 °C | 70-90 |
| Oxygen | Sodium Alkoxide (NaOR) | 1-Bromo-2-(alkoxymethyl)-3-(trifluoromethyl)benzene | NaH, THF/DMF, 0 °C to rt | 80-95 |
| Sulfur | Thiol (RSH) + Base | 1-Bromo-2-((alkylthio)methyl)-3-(trifluoromethyl)benzene | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Methanol, DMF), rt to reflux | 80-95 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product purification is typically achieved by column chromatography on silica gel.
Protocol 1: Synthesis of (2-Bromo-3-(trifluoromethyl)phenyl)acetonitrile
This protocol describes the reaction with a carbon nucleophile, sodium cyanide, to form the corresponding acetonitrile derivative.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ether or Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMSO, add sodium cyanide (1.5-1.8 equiv).
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous layer with ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for N-Alkylation of Amines
This protocol outlines a general method for the reaction with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base (1.5-2.0 equiv)
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl Acetate or Dichloromethane
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0-1.2 equiv) in anhydrous acetonitrile or DMF, add the base (e.g., K₂CO₃, 1.5-2.0 equiv).
-
Add a solution of this compound (1.0 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., to 60 °C) until the starting material is consumed as monitored by TLC.
-
Filter the reaction mixture to remove the inorganic base and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography.
Protocol 3: General Procedure for Synthesis of Benzyl Ethers (Williamson Ether Synthesis)
This protocol describes the formation of ether linkages using an alcohol and a strong base.
Materials:
-
This compound
-
Alcohol (ROH, 1.0-1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0-1.2 equiv) in anhydrous THF or DMF at 0 °C, carefully add sodium hydride (1.2-1.5 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 4: General Procedure for Synthesis of Benzyl Thioethers
This protocol details the reaction with a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol (RSH, 1.0-1.2 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.2-1.5 equiv)
-
Methanol, Ethanol, or DMF
-
Deionized water
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiol (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, DMF), add the base (e.g., NaOH, 1.2-1.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the nucleophilic substitution reactions described.
Caption: A typical experimental workflow diagram.
Application Notes and Protocols: Derivatization of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is a highly versatile bifunctional building block for the synthesis of complex organic molecules. Its structure features two distinct reactive sites: an aryl bromide and a benzylic bromide. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the reactivity of both sites, making this compound a valuable precursor for creating novel functional materials for applications in pharmaceuticals, agrochemicals, and organic electronics.[1][2][3]
This document provides detailed protocols for the selective derivatization of this molecule. The methodologies presented are adapted from established procedures for structurally related compounds and are intended to serve as a comprehensive starting point for experimental design and optimization.
Key Reactive Sites:
-
Aryl Bromide (C-Br on the benzene ring): Ideal for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. Common reactions include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.[4][5][6][7][8]
-
Benzylic Bromide (-CH₂Br): Susceptible to nucleophilic substitution (Sₙ2) reactions, enabling the introduction of a wide range of functionalities through etherification, amination, and cyanation. The electron-withdrawing nature of the trifluoromethyl group impacts the reactivity at this benzylic position.[2]
Section 1: Derivatization of the Aryl Bromide via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the aryl bromide position with high selectivity.[9] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[10][11]
Protocol 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of this compound with an organoboron reagent.[4][12]
Materials:
-
This compound
-
Aryl- or Vinylboronic Acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert Gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a dry, oven-dried flask equipped with a condenser and magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by the degassed solvent system (e.g., Toluene/Water 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[4][10]
Protocol 1.2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
This protocol facilitates the coupling of the aryl bromide with a terminal alkyne.[5][13][14]
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 2.0 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-6 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., THF, Toluene)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and this compound.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and finally the terminal alkyne via syringe.[5][13]
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C for 6-16 hours until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl solution and then brine.[5]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.[5]
Protocol 1.3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction couples the aryl bromide with a primary or secondary amine.[6][8][15]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium Catalyst/Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP) (1.2 - 2.0 equivalents relative to Pd)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium source, ligand, and base.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the vessel and heat with stirring to 80-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the product by column chromatography.
Protocol 1.4: Stille Coupling for C-C Bond Formation
This protocol uses an organostannane reagent for coupling. Note the high toxicity of tin compounds and handle with extreme care.[16][17][18]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.0 - 1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Optional: Additive (e.g., LiCl)
Experimental Procedure:
-
Reaction Setup: Under an inert atmosphere, add this compound and the palladium catalyst to a dry flask.[19]
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the organostannane reagent via syringe.[19]
-
Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.[19]
-
Work-up: Cool to room temperature. Dilute with an organic solvent and wash with an aqueous KF solution (to remove tin byproducts) and brine.[19]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[19]
Data Presentation: Typical Cross-Coupling Reaction Parameters
The following table summarizes recommended starting conditions for optimizing the cross-coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination | Stille Coupling |
| Catalyst (mol%) | Pd(PPh₃)₄ (2-5%) | Pd(PPh₃)₂Cl₂ (1-3%) | Pd₂(dba)₃ (1-2%) | Pd(PPh₃)₄ (2-5%) |
| Co-Catalyst/Ligand | - | CuI (2-6%) | Xantphos (2-4 mol%) | - |
| Base | K₂CO₃, K₃PO₄ | Et₃N, DIPA | NaOt-Bu, Cs₂CO₃ | - |
| Solvent | Dioxane/H₂O (4:1) | THF or Toluene | Toluene or Dioxane | Toluene or DMF |
| Temperature (°C) | 80 - 110 | 25 - 60 | 80 - 120 | 80 - 110 |
| Time (h) | 4 - 24 | 6 - 16 | 12 - 24 | 12 - 24 |
Visualizations: Reaction Workflows and Mechanisms
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Section 2: Derivatization via Nucleophilic Substitution (Benzylic Bromide)
The benzylic bromide is a potent electrophile, readily undergoing Sₙ2 reactions with various nucleophiles.
Protocol 2.1: Williamson Ether Synthesis
This protocol forms an ether linkage by reacting the benzylic bromide with an alkoxide or phenoxide.
Materials:
-
This compound
-
Alcohol or Phenol (1.0 - 1.2 equivalents)
-
Base (e.g., NaH, K₂CO₃) (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Experimental Procedure:
-
Alkoxide Formation: To a solution of the alcohol/phenol in the anhydrous solvent, add the base portion-wise at 0 °C. Stir for 30 minutes.
-
Reagent Addition: Add a solution of this compound in the same solvent dropwise to the alkoxide/phenoxide mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work-up: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography.
Protocol 2.2: N-Alkylation of Amines
This protocol attaches the benzylic group to a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine (2.0 - 2.5 equivalents, or 1.1 eq. with a non-nucleophilic base)
-
Base (e.g., K₂CO₃, Et₃N, or excess amine)
-
Solvent (e.g., Acetonitrile, THF, Dichloromethane)
Experimental Procedure:
-
Reaction Setup: Dissolve the amine and base in the solvent in a round-bottom flask.
-
Reagent Addition: Add a solution of this compound dropwise at room temperature.
-
Reaction: Stir the mixture for 2-8 hours. Monitor by TLC.
-
Work-up: Filter off any solid salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amine by column chromatography.
Data Presentation: Typical Nucleophilic Substitution Parameters
| Parameter | Williamson Ether Synthesis | N-Alkylation |
| Nucleophile | Alcohol / Phenol | Primary / Secondary Amine |
| Base | NaH, K₂CO₃ | K₂CO₃, Et₃N |
| Solvent | DMF, Acetonitrile | Acetonitrile, THF |
| Temperature (°C) | 0 to 25 | 25 |
| Time (h) | 2 - 12 | 2 - 8 |
Overall Derivatization Strategy
The bifunctional nature of this compound allows for the creation of a diverse library of compounds through selective or sequential reactions at its two distinct reactive sites.
Caption: Derivatization pathways for the target molecule.
Safety Information
-
Aryl and benzylic bromides are irritants and lachrymators. Always handle them in a well-ventilated fume hood.[20]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20]
-
Palladium catalysts and organotin reagents are toxic. Handle with care and dispose of waste according to institutional guidelines.[16][17]
-
Reactions involving sodium hydride (NaH) are highly flammable and react violently with water. Conduct under an inert atmosphere and quench with extreme caution.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. chembk.com [chembk.com]
Application Notes and Protocols for Reactions Involving 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key synthetic transformations involving 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites: a benzylic bromide suitable for nucleophilic substitution and an aryl bromide amenable to cross-coupling reactions. The trifluoromethyl group also imparts unique electronic properties and metabolic stability to the resulting molecules.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide of this compound is highly susceptible to nucleophilic attack, allowing for the facile introduction of a variety of functional groups.
Cyanation via Nucleophilic Substitution
This protocol describes the conversion of the benzylic bromide to a nitrile functionality using sodium cyanide. Nitriles are valuable synthetic intermediates that can be further transformed into amines, carboxylic acids, and other functional groups.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add sodium cyanide (1.5 eq).
-
Heat the reaction mixture to 90°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-(2-Bromo-3-(trifluoromethyl)phenyl)acetonitrile.
Quantitative Data for Cyanation Reaction:
| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | NaCN | DMSO | 90 | 2 | 85 |
Experimental Workflow for Cyanation:
Caption: Workflow for the synthesis of 2-(2-Bromo-3-(trifluoromethyl)phenyl)acetonitrile.
N-Alkylation of Amines
The benzylic bromide readily alkylates primary and secondary amines to furnish the corresponding substituted benzylamines.
Experimental Protocol:
-
To a solution of the desired amine (1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF, 0.2 M), add a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
To this suspension, add a solution of this compound (1.0 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for N-Alkylation with Morpholine:
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 25 | 16 | 92 |
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Position
The aryl bromide moiety of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl bromide with an organoboron reagent.
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for instance, an aqueous solution of 2M K₂CO₃ (2.0 eq).
-
Add a suitable solvent system, such as 1,4-dioxane.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 88 |
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling allows for the synthesis of aryl alkynes by coupling the aryl bromide with a terminal alkyne.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add an amine base, for example, triethylamine (Et₃N, 2.5 eq), followed by the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 40-60°C for 6-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling with Phenylacetylene:
| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 12 | 78 |
Experimental Setup for Sonogashira Coupling:
Caption: Schematic of the experimental setup for a Sonogashira coupling reaction.
catalytic systems for transformations of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
An initial search of the scientific literature did not yield specific studies on the catalytic transformations of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. However, the chemical structure of this molecule features two distinct and highly reactive functional groups: an aryl bromide and a benzyl bromide. The presence of a strong electron-withdrawing trifluoromethyl group on the aromatic ring is expected to significantly influence the reactivity of both moieties.
This document provides detailed application notes and protocols for plausible and synthetically valuable catalytic transformations of this compound. The methodologies described are based on well-established catalytic systems for structurally related aryl bromides and benzyl bromides, offering a practical guide for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.
Section 1: Catalytic Transformations of the Aryl Bromide Moiety
The aryl bromide at the C2 position of the benzene ring is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Application Note 1.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position, enabling the synthesis of diverse derivatives. The electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst.
Table 1: Hypothetical Data for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75 |
| 4 | Methylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | THF/H₂O | 80 | 24 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the specified base (2.0 mmol), palladium catalyst, and ligand.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the designated solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Stir the mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 1.2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. This transformation is invaluable in drug discovery for the synthesis of anilines and their derivatives. Applying this reaction to this compound allows for the introduction of primary or secondary amines at the C2 position.
Table 2: Hypothetical Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 110 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2.5) | Cs₂CO₃ | Toluene | 110 | 16 | 89 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 70 | 24 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the solvent (5 mL) and seal the vial.
-
Remove the vial from the glovebox and place it in a preheated oil bath at the specified temperature.
-
Stir for the indicated time, then cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the aminated product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Section 2: Catalytic Transformations of the Benzyl Bromide Moiety
The benzyl bromide group is highly susceptible to nucleophilic substitution reactions. These transformations can be catalyzed or promoted by various reagents to introduce a wide array of functional groups.
Application Note 2.1: Williamson Ether Synthesis with Phenols
The reaction of the benzylic bromide with phenols or alcohols, often in the presence of a weak base, provides a straightforward route to ether linkages. This is a fundamental transformation for building molecules with ether functional groups, which are common in pharmacologically active compounds.
Table 3: Hypothetical Data for Williamson Ether Synthesis
| Entry | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 80 | 6 | 98 |
| 2 | 4-Fluorophenol | Cs₂CO₃ | DMF | 60 | 8 | 95 |
| 3 | 2-Naphthol | NaH | THF | 25 | 4 | 93 |
| 4 | Catechol | K₂CO₃ | Acetone | 60 | 12 | 80 (mono-alkylated) |
Experimental Protocol: Williamson Ether Synthesis
-
To a round-bottom flask, add the phenol (1.1 mmol) and the base (1.5 mmol) in the chosen solvent (10 mL).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise.
-
Heat the reaction mixture to the specified temperature and stir for the indicated duration.
-
After completion, cool the mixture and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the desired ether.
Caption: SN2 pathway for Williamson ether synthesis.
Section 3: Experimental Workflow and Synthetic Logic
A typical workflow for the synthesis and purification of derivatives of this compound is depicted below. This workflow highlights the key stages from reaction setup to the isolation of the final product.
Caption: A typical workflow for synthesis and purification.
The dual reactivity of the starting material allows for a logical progression of synthetic transformations, enabling the creation of a library of compounds from a single precursor.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. The document includes a detailed, representative scale-up synthesis protocol, quantitative data summary, and visual diagrams of the synthetic pathway and experimental workflow.
Application Notes
1.1. Introduction
This compound is a versatile synthetic building block. The presence of a reactive benzylic bromide, a bromine atom on the aromatic ring, and an electron-withdrawing trifluoromethyl group makes it a valuable intermediate for the synthesis of complex organic molecules. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making this intermediate particularly useful in drug discovery and the development of agrochemicals.[1][2]
1.2. Key Applications
-
Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The bromomethyl group allows for facile nucleophilic substitution reactions to introduce a wide range of functional groups, while the aryl bromide can be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.
-
Agrochemical Development: The trifluoromethyl moiety is a common feature in modern herbicides, insecticides, and fungicides, often improving their efficacy and environmental profile.[3] This intermediate can be utilized to construct novel agrochemical candidates.[3]
-
Materials Science: The unique electronic properties conferred by the trifluoromethyl and bromo substituents make this compound a potential building block for the synthesis of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).[3]
1.3. Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its two bromine substituents:
-
Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sɴ2) reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. It can also undergo radical reactions.
-
Aryl Bromide (-Br): The bromine atom attached to the aromatic ring is less reactive towards classical nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions.
The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of both positions, affecting reaction rates and regioselectivity in subsequent transformations.
Scale-Up Synthesis Protocol
This section details a representative two-step protocol for the scale-up synthesis of this compound starting from 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.
2.1. Step 1: Synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
A common starting material for the target compound is 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. While various synthetic routes to this precursor exist, for the purpose of this protocol, we will assume it is commercially available or synthesized via established methods.
2.2. Step 2: Radical Bromination to Yield this compound
This step involves the selective bromination of the methyl group of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene using a radical initiator and a brominating agent.
Experimental Protocol:
Materials and Equipment:
-
50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe
-
Heating/cooling mantle
-
Nitrogen inlet
-
Scrubber system for HBr gas
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., chlorobenzene)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reactor Setup: The 50 L reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging Reagents: The reactor is charged with 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (2.45 kg, 10.0 mol) and carbon tetrachloride (25 L). The mixture is stirred to ensure homogeneity.
-
Initiation: N-Bromosuccinimide (1.87 kg, 10.5 mol) and AIBN (82 g, 0.5 mol) are added to the reactor.
-
Reaction: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) under a nitrogen atmosphere. The reaction is monitored by GC-MS or TLC for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Quenching and Work-up:
-
The reactor is cooled to room temperature.
-
The solid succinimide byproduct is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed sequentially with:
-
Saturated sodium bicarbonate solution (2 x 5 L) to neutralize any residual acid.
-
Saturated sodium thiosulfate solution (1 x 5 L) to remove any unreacted bromine.
-
Brine (1 x 5 L).
-
-
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the described scale-up synthesis.
| Parameter | Value |
| Starting Material | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 245.03 g/mol |
| Scale | 10.0 mol |
| Product | This compound |
| Molecular Formula | C₈H₅Br₂F₃ |
| Molecular Weight | 323.93 g/mol |
| Theoretical Yield | 3.24 kg |
| Typical Actual Yield | 2.59 - 2.92 kg |
| Yield (%) | 80 - 90% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil |
Visual Diagrams
4.1. Synthetic Pathway
Caption: A diagram illustrating the one-step synthesis from its precursor.
4.2. Experimental Workflow
Caption: A flowchart of the key steps in the scale-up synthesis process.
References
Protecting Group Strategies for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the reactive bromomethyl group in 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. The presence of multiple reactive sites, namely the benzylic bromide and the aryl bromide, necessitates a strategic approach to ensure selective functionalization in multi-step syntheses. The electron-withdrawing trifluoromethyl group also influences the reactivity of the aromatic ring and must be considered when choosing reaction conditions.
The recommended strategy involves a two-step sequence:
-
Hydrolysis: Conversion of the highly reactive benzylic bromide to the corresponding, more stable benzylic alcohol.
-
Protection: Installation of a tert-butyldimethylsilyl (TBDMS) ether protecting group onto the benzylic alcohol.
This approach effectively masks the reactivity of the bromomethyl group, allowing for subsequent chemical transformations at other positions of the molecule. The TBDMS group is chosen for its robustness under a wide range of reaction conditions and its selective removal under mild conditions that are orthogonal to the stability of the aryl bromide and the trifluoromethyl group.
Data Presentation
The following tables summarize the key transformations and expected outcomes based on literature precedents for similar substrates.
Table 1: Hydrolysis of Benzylic Bromide
| Substrate | Reagents and Conditions | Product | Typical Yield (%) | Reaction Time (h) |
| This compound | NaHCO₃, Acetone/H₂O (1:1), Reflux | (2-Bromo-3-(trifluoromethyl)phenyl)methanol | >90 | 2-4 |
| Substituted Benzyl Bromides | Na₂CO₃, Dioxane/H₂O, 100 °C | Corresponding Benzyl Alcohols | 85-95 | 3-6 |
Table 2: Protection of Benzylic Alcohol with TBDMS-Cl
| Substrate | Reagents and Conditions | Product | Typical Yield (%) | Reaction Time (h) |
| (2-Bromo-3-(trifluoromethyl)phenyl)methanol | TBDMS-Cl (1.2 eq.), Imidazole (2.5 eq.), DMF, RT | tert-Butyl((2-bromo-3-(trifluoromethyl)benzyl)oxy)dimethylsilane | >95 | 2-4 |
| Substituted Benzyl Alcohols | TBDMS-Cl, Imidazole, DMF, RT | Corresponding TBDMS Ethers | 90-98 | 1-6 |
Table 3: Deprotection of TBDMS Ether
| Substrate | Reagents and Conditions | Product | Typical Yield (%) | Reaction Time (h) |
| tert-Butyl((2-bromo-3-(trifluoromethyl)benzyl)oxy)dimethylsilane | TBAF (1.1 eq.), THF, 0 °C to RT | (2-Bromo-3-(trifluoromethyl)phenyl)methanol | >95 | 0.5-2 |
| Aryl-TBDMS Ethers with Electron-Withdrawing Groups | TBAF, THF, RT | Corresponding Phenols/Alcohols | 90-99 | 1-3 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the benzylic bromide to the corresponding alcohol.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add a 1:1 mixture of acetone and water (sufficient to dissolve the substrate at reflux).
-
Add sodium bicarbonate (2.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-3-(trifluoromethyl)phenyl)methanol.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Protection of (2-Bromo-3-(trifluoromethyl)phenyl)methanol as a TBDMS Ether
This protocol details the protection of the benzylic alcohol with a tert-butyldimethylsilyl group.
Materials:
-
(2-Bromo-3-(trifluoromethyl)phenyl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Bromo-3-(trifluoromethyl)phenyl)methanol (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl((2-bromo-3-(trifluoromethyl)benzyl)oxy)dimethylsilane.
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to regenerate the benzylic alcohol.
Materials:
-
tert-Butyl((2-bromo-3-(trifluoromethyl)benzyl)oxy)dimethylsilane
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl((2-bromo-3-(trifluoromethyl)benzyl)oxy)dimethylsilane (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (2-Bromo-3-(trifluoromethyl)phenyl)methanol by silica gel column chromatography if necessary.
Visualizations
Caption: Workflow for the protection and deprotection of this compound.
Caption: Schematic of the hydrolysis of the benzylic bromide to the corresponding alcohol.
Caption: The protection and deprotection cycle of the benzylic alcohol using a TBDMS group.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing the versatile bifunctional reagent, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene . The presence of two distinct reactive sites, a benzylic bromide and an aryl bromide, coupled with the electronic influence of the trifluoromethyl group, makes this starting material a valuable building block for the construction of a diverse range of heterocyclic scaffolds relevant to medicinal chemistry and drug discovery.
Introduction
This compound is a key starting material for the synthesis of fused heterocyclic systems. The benzylic bromide is highly susceptible to nucleophilic substitution, providing a straightforward route for the introduction of various side chains and the initial step in many cyclization sequences. The aryl bromide offers a handle for subsequent transformations, such as cross-coupling reactions, allowing for further molecular diversification. The electron-withdrawing trifluoromethyl group enhances the reactivity of the benzylic bromide towards nucleophiles. These application notes detail synthetic strategies for the preparation of isoindolinones, phthalazines, and benzothiophenes.
Application Note 1: Synthesis of N-Substituted Isoindolinones
N-substituted isoindolinones are a prevalent structural motif in many biologically active compounds. The following protocol describes a general method for their synthesis via a tandem nucleophilic substitution and intramolecular cyclization reaction between this compound and primary amines.
Experimental Protocol: General Procedure for the Synthesis of N-Alkyl/Aryl-4-bromo-7-(trifluoromethyl)isoindolin-1-ones
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), add the primary amine (1.1 - 1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted isoindolinone.
Proposed Reaction Pathway
Caption: Synthesis of N-substituted isoindolinones.
Representative Data
The following table summarizes representative yields for the synthesis of N-substituted isoindolinones from analogous 2-bromobenzyl bromides.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Aniline | Et₃N | MeCN | 80 | 24 | 78 |
| 3 | Cyclohexylamine | K₂CO₃ | DMF | 110 | 10 | 92 |
Application Note 2: Synthesis of Phthalazines
Phthalazine derivatives are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities. The protocol below outlines a synthetic route to substituted phthalazines from this compound and hydrazine derivatives.
Experimental Protocol: General Procedure for the Synthesis of 5-Bromo-8-(trifluoromethyl)phthalazin-1(2H)-ones
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 - 2.0 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for a period of 4 to 24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.
Proposed Reaction Pathway
Caption: Synthesis of substituted phthalazines.
Representative Data
The following table presents representative yields for the synthesis of phthalazinone derivatives from analogous starting materials.
| Entry | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | Reflux | 6 | 90 |
| 2 | Phenylhydrazine | Acetic Acid | Reflux | 12 | 82 |
| 3 | Methylhydrazine | Ethanol | Reflux | 8 | 88 |
Application Note 3: Synthesis of Benzothiophenes
Benzothiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science. A common synthetic approach involves the reaction of a 2-halobenzyl halide with a sulfur nucleophile, followed by cyclization.
Experimental Protocol: General Procedure for the Synthesis of 4-Bromo-7-(trifluoromethyl)benzo[b]thiophene
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF, add a sulfur source like sodium sulfide (Na₂S) or thiourea (1.1 - 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture at a temperature between 80 °C and 150 °C. The reaction progress can be followed by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired benzothiophene.
Proposed Reaction Pathway
Caption: Synthesis of benzothiophenes.
Representative Data
The following table shows representative yields for the synthesis of benzothiophenes using similar methodologies.
| Entry | Sulfur Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂S | - | DMF | 120 | 12 | 75 |
| 2 | Thiourea | K₂CO₃ | DMF | 100 | 18 | 80 |
| 3 | NaSH | - | Ethanol | Reflux | 8 | 72 |
Safety Information
This compound is expected to be a lachrymator and irritant. Handle this reagent in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. The representative data is based on analogous reactions and may not be directly transferable. Researchers should exercise caution and perform small-scale test reactions before scaling up.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent) | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to determine the optimal eluent for separation.[1][2] |
| Column channeling | Ensure the column is packed uniformly without air bubbles. A wet packing method is often preferred for silica gel.[1] | |
| Overloading the column | The amount of crude product should typically be 1-5% of the weight of the stationary phase (e.g., silica gel).[1] | |
| Product Fails to Crystallize | Solution is too dilute | Concentrate the solution by carefully removing the solvent under reduced pressure. |
| Incorrect solvent or solvent mixture | Experiment with different solvent systems. Good recrystallization solvents should dissolve the compound when hot but not when cold. Common choices include hexane, ethyl acetate, or mixtures thereof.[3] | |
| Presence of impurities inhibiting crystallization | Attempt to purify the product further by column chromatography before recrystallization. | |
| Oily Product Obtained After Recrystallization | Melting point of the compound is below the boiling point of the solvent | Use a lower-boiling point solvent or a solvent mixture. |
| Compound is "oiling out" | Ensure the solution is not supersaturated when cooling. Try slower cooling or scratching the inside of the flask to induce crystallization. | |
| Multiple Spots on TLC After Purification | Incomplete separation | Re-purify the collected fractions using a shallower solvent gradient in column chromatography or perform a second recrystallization. |
| Product degradation on silica gel | For sensitive compounds, consider using a less acidic stationary phase like neutral alumina.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Silica gel column chromatography is a widely used and effective method for the purification of brominated and trifluoromethylated aromatic compounds.[4] It allows for the separation of the desired product from starting materials, reagents, and side-products.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system (eluent) should provide a good separation of your target compound from impurities on a TLC plate. A good starting point is a non-polar solvent like hexane, with increasing amounts of a more polar solvent like ethyl acetate or dichloromethane. The goal is to have the product spot with an Rf value between 0.2 and 0.4 on the TLC plate.
Q3: When is recrystallization a suitable purification method?
A3: Recrystallization is an excellent technique for purifying solid compounds that are relatively pure (e.g., >90%). It is particularly useful for removing small amounts of impurities. For 2-Bromo-1,3-bis(bromomethyl)benzene, a similar compound, recrystallization from hot hexane/ethyl acetate has been reported to yield clear needles.[3]
Q4: My compound is an oil. Can I still use recrystallization?
A4: If your compound is an oil at room temperature, direct recrystallization will not be possible. In this case, column chromatography is the preferred method of purification.
Q5: What are the potential impurities I should be aware of?
A5: While specific impurities depend on the synthetic route, common contaminants in bromination reactions can include isomers (e.g., other brominated or bromomethylated positional isomers) and unreacted starting materials. For instance, in the synthesis of a similar compound, 1,2-dibromo- and 1,4-dibromo- isomers were observed as byproducts.[5]
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol outlines the general steps for purifying this compound using silica gel chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (typically 20-50 times the weight of the crude product) to a small amount of the chosen eluent.[1]
-
Swirl to create a homogenous slurry.
2. Packing the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Pour the silica gel slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica gel.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of solid this compound.
1. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
2. Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
3. Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
4. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
5. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Purification Workflow
Caption: Decision workflow for selecting a suitable purification method.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary reactive sites for common organic reactions:
-
Benzylic Bromide (-CH₂Br): This site is highly susceptible to nucleophilic substitution and is the more reactive of the two bromine substituents.
-
Aryl Bromide (-Br): The bromine atom attached directly to the benzene ring is less reactive than the benzylic bromide but can participate in various cross-coupling reactions, such as Suzuki and Heck couplings. It can also be used to form Grignard reagents.
Q2: What are the most common types of reactions performed with this reagent?
A2: this compound is a versatile building block typically used in:
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Nucleophilic Substitution Reactions: Primarily at the benzylic bromide position to introduce a variety of functional groups.
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Cross-Coupling Reactions (e.g., Suzuki, Heck): Involving the aryl bromide to form carbon-carbon bonds.
-
Grignard Reagent Formation: Utilizing the aryl bromide to create an organometallic nucleophile for subsequent reactions.
-
Wurtz-type Coupling Reactions: Homocoupling of the benzyl bromide can occur as a side reaction.
Troubleshooting Guides for Common Reactions
Nucleophilic Substitution at the Benzylic Position
Issue: Low yield of the desired substitution product and formation of unknown byproducts.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Side Reaction: Elimination | Use a non-nucleophilic, sterically hindered base if a base is required. Lowering the reaction temperature can also disfavor the elimination pathway. | Increased yield of the substitution product and reduced formation of alkene byproducts. |
| Side Reaction: Over-alkylation | Use a slight excess (1.1-1.5 equivalents) of the nucleophile. Add the this compound slowly to the reaction mixture containing the nucleophile. | Minimizes the formation of products where the nucleophile has reacted with more than one molecule of the electrophile. |
| Side Reaction: Hydrolysis | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents the formation of 2-bromo-3-(trifluoromethyl)benzyl alcohol. |
Experimental Protocol: General Nucleophilic Substitution
-
Dissolve the nucleophile (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, Acetonitrile).
-
If required, add a non-nucleophilic base (e.g., diisopropylethylamine) (1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature or a reduced temperature.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position
Issue: Significant formation of homocoupled (bibenzyl) byproduct.
Homocoupling of the benzylic bromide is a common side reaction in Suzuki-Miyaura couplings involving benzyl halides.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| High Reactivity of Benzylic Bromide | Use a milder base (e.g., Cs₂CO₃ or K₃PO₄) instead of stronger bases like NaOH or KOH. | Reduced rate of homocoupling, leading to a higher yield of the desired cross-coupled product.[1] |
| Catalyst System | Employ a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos) which can promote the desired cross-coupling over the homocoupling pathway.[2] | Improved selectivity for the cross-coupling reaction. |
| Reaction Temperature | Maintain the lowest effective temperature for the cross-coupling reaction to proceed. | Slower rate of the undesired homocoupling side reaction. |
Quantitative Data on Side Product Formation (Example)
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product via column chromatography.
Grignard Reagent Formation and Subsequent Reactions
Issue: Formation of a significant amount of a homocoupled biphenyl byproduct.
This side product, 1,1'-bis(2-bromo-3-(trifluoromethyl)phenyl), arises from the reaction of the formed Grignard reagent with unreacted aryl bromide.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| High Local Concentration of Aryl Bromide | Add the solution of this compound slowly to the magnesium turnings. Ensure vigorous stirring to quickly disperse the aryl bromide as it is added. | Minimizes the opportunity for the Grignard reagent to react with incoming aryl bromide, thus reducing biphenyl formation.[3] |
| Elevated Reaction Temperature | Maintain a gentle reflux during the Grignard formation. Avoid excessive heating which can accelerate the rate of the coupling side reaction. | Favors the formation of the Grignard reagent over the homocoupling byproduct.[3] |
Experimental Protocol: Grignard Reagent Formation
-
Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in a flask.
-
Add a small amount of anhydrous ether and an initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane).
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous ether.
-
Once the reaction initiates (disappearance of iodine color or bubbling), slowly add the aryl bromide solution to maintain a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
The resulting Grignard reagent is typically used immediately in the next step.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the potential reaction outcomes and troubleshooting strategies, the following diagrams illustrate the key chemical transformations and logical workflows.
Caption: Pathway for nucleophilic substitution and common side products.
Caption: Logic diagram for troubleshooting nucleophilic substitution reactions.
Caption: Desired Suzuki coupling versus undesired homocoupling.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. The primary synthetic route is the benzylic bromination of 2-Bromo-3-(trifluoromethyl)toluene using N-Bromosuccinimide (NBS) and a radical initiator, a transformation known as the Wohl-Ziegler reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis is achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[2] This reaction selectively brominates the benzylic position of 2-Bromo-3-(trifluoromethyl)toluene using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The trifluoromethyl group's electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack, thus favoring the desired benzylic substitution.[1]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most common side reactions are the formation of the di-brominated byproduct (2-Bromo-1-(dibromomethyl)-3-(trifluoromethyl)benzene) and bromination on the aromatic ring.
-
Di-bromination: This occurs when the desired monobrominated product reacts further with NBS. To minimize this, use a stoichiometric amount of NBS (1.0-1.1 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.
-
Ring Bromination: This can occur if the reaction conditions favor electrophilic aromatic substitution. Using a non-polar solvent and ensuring the presence of an active radical initiator will suppress this side reaction.[3][4]
Q3: What is the role of the radical initiator and which one should I choose?
A3: The radical initiator is crucial for initiating the free-radical chain reaction. 2,2'-Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common choices. AIBN is often preferred due to its predictable decomposition rate at a specific temperature range (typically 65-85 °C), which allows for better control of the reaction. The choice of initiator will also depend on the reaction temperature and solvent.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak of the starting material with the product, you can determine the extent of the reaction. It is important to quench a small aliquot of the reaction mixture before analysis.
Q5: What is the standard work-up and purification procedure?
A5: A typical work-up involves cooling the reaction mixture, filtering off the succinimide byproduct, washing the organic layer with an aqueous solution to remove any remaining impurities, drying the organic layer, and removing the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive radical initiator (e.g., old AIBN).2. Insufficient reaction temperature.3. Presence of radical inhibitors (e.g., oxygen).4. Poor quality of NBS or solvent. | 1. Use a fresh batch of the radical initiator.2. Ensure the reaction is heated to the optimal temperature for the chosen initiator (e.g., >65 °C for AIBN).3. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).4. Use high-purity, dry reagents and solvents. |
| Formation of Di-brominated Byproduct | 1. Excess of NBS used.2. Prolonged reaction time. | 1. Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents).2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Ring-Brominated Byproducts | 1. Use of a polar solvent.2. Absence or low activity of the radical initiator.3. Presence of acidic impurities. | 1. Use a non-polar solvent like carbon tetrachloride (with appropriate safety precautions) or cyclohexane.2. Ensure the radical initiator is active and used in a sufficient amount.3. Use high-purity reagents and consider adding a non-nucleophilic base to scavenge any acidic byproducts. |
| Reaction is Too Vigorous or Uncontrolled | 1. Reaction scale is too large for efficient heat dissipation.2. Addition of reagents is too fast. | 1. For larger scale reactions, ensure efficient stirring and cooling capabilities.2. Add the radical initiator in portions or use a syringe pump for slow addition of a reagent solution. |
Experimental Protocols
Note: The following protocol is a general guideline based on the Wohl-Ziegler bromination of similar substituted toluenes.[1][2] Optimization may be required for the specific substrate.
Materials:
-
2-Bromo-3-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3-(trifluoromethyl)toluene (1.0 eq) in CCl₄.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) under an inert atmosphere. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[5]
Data Presentation
Table 1: Reaction Parameters for Benzylic Bromination
| Parameter | Recommended Range/Value | Rationale |
| Substrate | 2-Bromo-3-(trifluoromethyl)toluene | Starting material for the synthesis. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine, favoring radical substitution.[3] |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Minimizes the formation of di-brominated byproducts. |
| Radical Initiator | AIBN or Benzoyl Peroxide | Initiates the free-radical chain reaction. |
| Initiator Stoichiometry | 0.02 - 0.1 equivalents | Catalytic amount is sufficient to initiate the chain reaction. |
| Solvent | Carbon Tetrachloride, Cyclohexane, or Acetonitrile | Non-polar solvents are preferred to suppress ionic side reactions.[4] |
| Temperature | Reflux (solvent dependent) | Provides the energy for the homolytic cleavage of the initiator and propagation of the radical chain. |
| Reaction Time | 1 - 4 hours | Should be optimized by monitoring the reaction progress. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in benzylic bromination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
troubleshooting failed reactions with 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
Welcome to the technical support center for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what are their relative reactivities?
A1: This compound possesses two distinct reactive sites: a benzylic bromide (-CH₂Br) and an aryl bromide (Ar-Br).
-
Benzylic Bromide: This is the more reactive site towards nucleophilic substitution (Sₙ2) reactions due to the stability of the incipient benzylic carbocation-like transition state. The strong electron-withdrawing effect of the adjacent trifluoromethyl group further enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles.
-
Aryl Bromide: The aryl bromide is significantly less reactive towards nucleophilic substitution but is the primary site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing trifluoromethyl group activates the aryl bromide towards oxidative addition, a key step in many cross-coupling catalytic cycles.
Q2: How can I achieve selective reaction at the benzylic position without affecting the aryl bromide?
A2: Selective reaction at the benzylic position can be achieved by employing reaction conditions that favor nucleophilic substitution over cross-coupling. This typically involves using a nucleophile in a suitable solvent, often at or below room temperature, and in the absence of a transition metal catalyst.
Q3: How can I achieve selective reaction at the aryl bromide position without affecting the benzylic bromide?
A3: Selective reaction at the aryl bromide is best accomplished using transition-metal-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent, you can favor the reaction at the sp²-hybridized carbon of the aryl bromide. The benzylic bromide is generally unreactive under these conditions, although side reactions can occur at elevated temperatures.
Q4: I am observing a mixture of products from reactions at both bromine positions. How can I improve the selectivity?
A4: Lack of selectivity can be due to several factors. For selective benzylic substitution, ensure no trace metal impurities are present that could catalyze cross-coupling. For selective aryl cross-coupling, using milder reaction conditions (lower temperature, shorter reaction time) can prevent side reactions at the benzylic position. The choice of ligand in cross-coupling is also crucial for controlling selectivity.
Troubleshooting Guides
Nucleophilic Substitution at the Benzylic Position
Symptom: Low or no conversion of the starting material.
| Possible Cause | Suggested Solution |
| Poor Nucleophile | Use a stronger or more appropriate nucleophile for the desired transformation. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the attacking species. |
| Low Reaction Temperature | While starting at a lower temperature is recommended to ensure selectivity, a gradual increase in temperature may be necessary to drive the reaction to completion. Monitor by TLC or LC-MS to avoid side reactions. |
Symptom: Formation of elimination byproducts.
| Possible Cause | Suggested Solution |
| Strongly Basic Nucleophile | Use a less basic nucleophile or a non-nucleophilic base if a base is required. |
| High Reaction Temperature | Perform the reaction at a lower temperature to favor substitution over elimination. |
Suzuki-Miyaura Cross-Coupling at the Aryl Position
Symptom: Low or no yield of the desired coupled product.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a pre-catalyst or ensure the active Pd(0) species is generated. For electron-deficient aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective.[1] |
| Inappropriate Base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base's strength and solubility can significantly impact the reaction.[1] |
| Poor Quality Boronic Acid/Ester | Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester). Consider using a slight excess (e.g., 1.2 equivalents). |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[2] |
Symptom: Significant formation of homocoupled (biaryl) byproduct.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously degas the reaction mixture and solvents.[2] |
| Suboptimal Catalyst System | Certain palladium catalysts and ligands are more prone to promoting homocoupling. Screen different catalyst/ligand combinations. |
Symptom: Dehalogenation of the starting material.
| Possible Cause | Suggested Solution |
| Source of Hydride | The hydride source can be impurities in the solvent or reagents, or from the decomposition of the base or ligand. Use high-purity, anhydrous solvents and reagents. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes lead to dehalogenation. Optimize these parameters. |
Grignard Reagent Formation
Symptom: The Grignard reaction fails to initiate.
| Possible Cause | Suggested Solution |
| Inactive Magnesium | Use fresh, high-quality magnesium turnings. Activate the magnesium surface by crushing the turnings in a dry flask, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of Moisture | Ensure all glassware is rigorously flame-dried under vacuum or oven-dried. Use anhydrous solvents. |
Symptom: Formation of a significant amount of Wurtz-type coupling product.
| Possible Cause | Suggested Solution |
| High Local Concentration of the Halide | Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide.[3] |
| Reaction Temperature Too High | Initiate the reaction at room temperature and then cool it down once it has started to maintain a gentle reflux.[4] |
| Chemoselectivity Issues | The benzylic bromide is highly reactive and prone to Wurtz coupling.[5] To form the Grignard reagent at the aryl bromide position, consider using a Br/Mg exchange reaction with a reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl).[3] |
Experimental Protocols
Protocol 1: Selective Nucleophilic Substitution with Sodium Azide
This protocol details the selective substitution of the benzylic bromide with an azide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add sodium azide in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the selective cross-coupling of the aryl bromide with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and its derivatives. Our aim is to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the free-radical bromination of 2-Bromo-3-(trifluoromethyl)toluene at the benzylic position. This reaction, often a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV or visible light).[1] The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions.[2]
Q2: What are the key factors influencing the yield of the benzylic bromination?
A2: Several factors can significantly impact the yield:
-
Initiator: A reliable radical initiator (chemical or light) is crucial to start the chain reaction. The choice and concentration of the initiator can affect the reaction rate and selectivity.
-
Solvent: Non-polar solvents that are inert to the reaction conditions, such as carbon tetrachloride (CCl₄) or acetonitrile, are typically used. While CCl₄ has been traditionally employed, safer alternatives like acetonitrile are now more common.
-
Temperature: The reaction temperature influences the rate of radical formation and subsequent reactions. It needs to be carefully controlled to promote the desired benzylic bromination while minimizing side reactions.
-
Purity of Reagents: The purity of the starting material, NBS, and solvent is critical. Impurities can inhibit the radical chain reaction or lead to undesired byproducts.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: Common side products include:
-
Dibrominated product: 2-Bromo-1,3-bis(bromomethyl)benzene can form if an excess of NBS is used or if the reaction is allowed to proceed for too long. Using a slight excess of the toluene starting material can help to minimize this.
-
Ring-brominated products: Although less common under radical conditions, some bromination on the aromatic ring can occur, especially if the reaction conditions favor electrophilic aromatic substitution. Maintaining a low concentration of molecular bromine by using NBS helps to suppress this side reaction.
-
Unreacted starting material: Incomplete conversion can be an issue. Optimizing the reaction time, temperature, and initiator concentration can improve conversion rates.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves:
-
Work-up: The reaction mixture is usually washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any remaining bromine, followed by washing with brine and drying of the organic layer.
-
Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting material and side products.[3][4] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive radical initiator. 2. Insufficient initiation (e.g., low light intensity). 3. Presence of radical inhibitors (e.g., impurities in reagents or solvent). 4. Reaction temperature is too low. | 1. Use a fresh batch of initiator (AIBN or BPO). 2. Increase the intensity of the light source or use a chemical initiator. 3. Purify the starting material and use freshly distilled, dry solvent. 4. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC-MS. |
| Formation of Significant Amounts of Dibrominated Product | 1. Molar ratio of NBS to the starting toluene is too high. 2. Prolonged reaction time. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of NBS to 2-Bromo-3-(trifluoromethyl)toluene. 2. Monitor the reaction progress closely by TLC or GC and stop the reaction once the starting material is consumed. |
| Presence of Ring-Brominated Byproducts | 1. Reaction conditions favor electrophilic aromatic substitution. 2. Decomposition of NBS leading to a high concentration of molecular bromine. | 1. Ensure the reaction is carried out under strict radical conditions (non-polar solvent, presence of a radical initiator, absence of Lewis acids). 2. Use freshly recrystallized NBS. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with impurities during column chromatography. 2. Thermal instability of the product during distillation. | 1. Optimize the eluent system for column chromatography by testing different solvent polarities. Gradient elution may be beneficial. 2. Avoid high temperatures during purification. If distillation is necessary, perform it under high vacuum. |
Experimental Protocols
The following is a generalized protocol for the benzylic bromination of 2-Bromo-3-(trifluoromethyl)toluene. Researchers should optimize the conditions for their specific setup.
Materials:
-
2-Bromo-3-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS), recrystallized
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3-(trifluoromethyl)toluene (1.0 eq) in anhydrous CCl₄ or acetonitrile.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.1 eq).
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Heat the reaction mixture to reflux (for CCl₄) or around 80°C (for acetonitrile) with vigorous stirring. Alternatively, the reaction can be initiated by irradiating the mixture with a UV or a high-intensity visible light lamp at room temperature or with gentle heating.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
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Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Yield | Reference |
| 2-Nitro-6-(trifluoromethyl)toluene | Br₂ | Heat | - | >80% | [5] |
| Toluene Derivatives | BBr₃ | Room Temperature | CCl₄ | Good | [6] |
Visualizations
Benzylic Bromination Reaction Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yield problems in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 6. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
stability issues of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene under various reaction conditions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the integrity of this compound. It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from heat, sparks, open flames, and other sources of ignition.[1] The compound should be handled in a well-ventilated place, and personal protective equipment, including suitable gloves and eye/face protection, should be worn.[1][2]
Q2: What are the known incompatibilities of this compound?
This compound should be kept away from strong oxidizing agents and strong bases, as these can lead to decomposition or unwanted reactions.[3]
Q3: What are the primary decomposition pathways for this compound under reaction conditions?
While specific decomposition pathways for this compound are not extensively documented in the provided search results, analogous compounds suggest that dehalogenation is a potential side reaction, especially at elevated temperatures or in the presence of certain bases and protic solvents.[4] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the benzylic bromide.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low yield of the desired product and formation of a dehalogenated byproduct.
| Possible Cause | Recommended Solution |
| High Reaction Temperature | High temperatures can promote dehalogenation.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction progress closely to avoid prolonged heating.[4] |
| Inappropriate Base | The use of strong, nucleophilic bases may lead to side reactions. Consider using weaker, non-nucleophilic bases such as potassium carbonate or cesium carbonate. |
| Protic Solvents | Solvents like methanol or ethanol can act as a hydride source, leading to dehalogenation.[4] Use anhydrous, aprotic solvents such as THF, dioxane, or toluene.[4] |
| Presence of Water | Trace amounts of water can react with reagents to generate species that promote dehalogenation.[4] Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).[4] |
Issue 2: The reaction is sluggish or does not go to completion.
| Possible Cause | Recommended Solution |
| Poor Solubility of Reagents | The starting materials may not be fully dissolved in the chosen solvent. Try a different anhydrous, aprotic solvent system or gently heat the reaction mixture to improve solubility.[6] |
| Catalyst Inactivation | In palladium-catalyzed cross-coupling reactions, the catalyst can become deactivated. The use of bulky, electron-rich phosphine ligands can sometimes help to stabilize the catalyst and improve its activity. |
| Insufficient Reagent Equivalents | Ensure the stoichiometry of the reactants is appropriate. A slight excess of the coupling partner is often used in cross-coupling reactions. |
Experimental Protocols
While a specific protocol for a reaction involving this compound was not found, the following is a general protocol for a Suzuki-Miyaura coupling reaction with a similar bromo-substituted aromatic compound, optimized to minimize dehalogenation.[4] This can be adapted as a starting point.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
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Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for dehalogenation side reactions.
References
Technical Support Center: Purification of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically proceeds via a free-radical bromination of 2-bromo-1-methyl-3-(trifluoromethyl)benzene. The most common impurities arise from incomplete reaction or over-reaction. These include:
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Unreacted Starting Material: 2-bromo-1-methyl-3-(trifluoromethyl)benzene.
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Di-brominated Byproduct: 2-bromo-1-(dibromomethyl)-3-(trifluoromethyl)benzene, which results from over-bromination of the methyl group.[1]
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Reagent-derived Impurities: If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide is a common byproduct.[2][3]
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Isomeric Impurities: While less common under radical conditions, trace amounts of isomers with bromine on the aromatic ring at different positions might be present.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the complexity of the crude mixture and to determine the optimal solvent system for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, providing both retention time and mass spectral data for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and relative quantification of the desired product and any structural isomers or byproducts.
Q3: What are the recommended storage conditions for purified this compound?
This compound is a lachrymator and is irritating to the skin and mucous membranes.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities via Column Chromatography | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention on the column and may improve separation from less polar impurities. |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight for effective separation.[5] | |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is often preferred for silica gel. | |
| Product Fails to Crystallize or "Oils Out" During Recrystallization | The chosen solvent or solvent system is not suitable. | Experiment with different solvent systems. Good starting points for brominated aromatic compounds include hexane/ethyl acetate, toluene, or methanol/water.[6][7] The ideal solvent should dissolve the compound when hot but have low solubility when cold. |
| The cooling process is too rapid. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. | |
| The presence of significant impurities is inhibiting crystallization. | If the crude product is highly impure, it may be necessary to first perform column chromatography to remove the bulk of the impurities before attempting recrystallization. | |
| Purified Product is Colored | Presence of colored impurities. | If the colored impurity is minor, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal. |
| Decomposition of the product. | Benzylic bromides can be sensitive to light and heat.[8] Minimize exposure to high temperatures and light during the purification process. |
Experimental Protocols
Column Chromatography Protocol
Objective: To separate this compound from starting material and over-brominated byproducts.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Crude this compound
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. A good starting point is 10% ethyl acetate in hexanes. The desired product should have an Rf value between 0.2 and 0.3.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Pour a layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis.
-
Apply positive pressure to achieve a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an orderly manner.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Recrystallization Protocol
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the product in an Erlenmeyer flask. Add a small amount of the chosen solvent system. Heat the mixture to a gentle boil while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent System | Comments |
| Column Chromatography | Silica Gel | 5-20% Ethyl Acetate in Hexanes | The exact ratio should be optimized using TLC. |
| Recrystallization | N/A | Hexane / Ethyl Acetate | A small amount of ethyl acetate is used to dissolve the compound in hot hexane. |
| Recrystallization | Toluene | - | Good for many aromatic compounds. |
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
managing exothermic reactions with 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
Technical Support Center: 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing reactions involving this compound. The focus is on anticipating, mitigating, and troubleshooting potential exothermic events.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound contribute to its reactivity and potential for exothermic reactions?
A1: The primary contributor to its high reactivity is the benzylic bromide (-CH2Br) group. The carbon-bromine bond at the benzylic position is relatively weak and is activated by the adjacent benzene ring. This makes it an excellent leaving group and highly susceptible to nucleophilic substitution (both SN1 and SN2 pathways) and radical reactions.[1][2] These reactions are often fast and can be highly exothermic. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can further influence the reactivity of the aromatic ring system.
Q2: Which types of reactions involving this compound are most likely to generate a significant exotherm?
A2: Caution should be exercised with several reaction classes:
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Nucleophilic Substitution: Reactions with strong nucleophiles (e.g., amines, alkoxides, thiolates, cyanide) to displace the benzylic bromide are common and can be very rapid and exothermic.
-
Grignard or Organolithium Reagent Formation: Attempting to form a Grignard reagent at the benzylic position is highly problematic and can lead to uncontrolled coupling reactions (Wurtz-type coupling).
-
Friedel-Crafts Alkylation: Using this compound as an alkylating agent in the presence of a Lewis acid can lead to a vigorous, exothermic reaction.
-
Reactions with Strong Bases: Strong bases can promote elimination reactions (to form a styrene derivative), which can also be exothermic.
-
Reactions with Reducing Agents: Reactions with strong reducing agents should be approached with caution.[3]
Q3: What are the initial signs of a developing thermal runaway reaction?
A3: Be vigilant for the following indicators:
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A sudden, uncontrolled increase in temperature that outpaces the cooling system's capacity.
-
A rapid increase in pressure within a closed or poorly vented system.
-
Noticeable gas evolution (bubbling, foaming).
-
A sudden change in the reaction mixture's color or viscosity (e.g., rapid darkening or charring).
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Boiling of the solvent at the point of reagent addition, even when the bulk solution is cool.
Q4: What are the key incompatible materials to avoid with this compound?
A4: Based on data for similar brominated compounds, avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Such combinations can lead to vigorous or explosive reactions.
Q5: What personal protective equipment (PPE) is mandatory when handling this compound?
A5: Always handle this chemical in a well-ventilated fume hood.[4][5] Mandatory PPE includes:
-
Chemical safety goggles and a face shield.[5]
-
Appropriate chemical-resistant gloves (inspect before use).[5]
-
A flame-retardant lab coat.
-
Ensure safety showers and eyewash stations are readily accessible.[3]
Troubleshooting Guide for Exothermic Events
This table outlines common issues encountered during reactions with this compound and provides recommended actions.
| Symptom Observed | Potential Cause | Recommended Corrective Action |
| Rapid Temperature Spike During Reagent Addition | The reaction is highly exothermic; the rate of heat generation exceeds the rate of heat removal. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling bath (e.g., switch from ice/water to dry ice/acetone). 3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. |
| Localized Charring or Darkening at Point of Addition | Extreme localized overheating (a "hot spot") due to poor mixing. | 1. Improve stirring efficiency; ensure the vortex is sufficient to incorporate reagents quickly. 2. Dilute the incoming reagent stream before it enters the reactor. 3. Use a syringe pump for slow, controlled, subsurface addition. |
| Uncontrolled Refluxing or Sudden Gas Evolution | The reaction temperature has exceeded the solvent's boiling point, or a decomposition/side reaction is occurring. | 1. Remove any external heating source immediately. 2. Ensure the condenser has adequate cooling capacity. 3. Verify the reaction off-gas system is not blocked. Do not operate in a sealed system. |
| Reaction Fails to Initiate, Followed by a Sudden, Violent Reaction | The reaction has a significant induction period, after which it proceeds uncontrollably. | 1. Prevention: Always perform new reactions on a small scale first to understand their behavior. 2. Add a very small amount of reagent initially and wait to see a controlled temperature rise before proceeding with the main addition. 3. Ensure reactants are free of inhibitors. |
General Experimental Protocol: Safe Nucleophilic Substitution
This protocol provides a generalized methodology for performing a nucleophilic substitution on the benzylic bromide of this compound, with an emphasis on thermal safety.
Objective: To substitute the benzylic bromide with a generic nucleophile (Nu-) in a controlled manner.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide, potassium phthalimide)
-
Anhydrous, appropriate solvent (e.g., DMF, Acetonitrile)
-
Reaction flask equipped with a magnetic stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Cooling bath (e.g., ice-water or dry ice-acetone).
Procedure:
-
Preparation: Set up the reaction apparatus in a fume hood. Ensure the flask is clean, dry, and appropriately sized (do not exceed 50% of the flask's volume).
-
Inert Atmosphere: Purge the apparatus with an inert gas like nitrogen or argon.
-
Initial Charge: Dissolve the this compound in the chosen solvent and add it to the reaction flask.
-
Cooling: Cool the solution to the target initial temperature (e.g., 0 °C). A lower starting temperature provides a larger safety margin.
-
Reagent Preparation: Dissolve the nucleophile in the solvent in the dropping funnel. If the nucleophile is highly reactive, consider using a more dilute solution.
-
Controlled Addition: Begin adding the nucleophile solution dropwise to the stirred reaction mixture. Monitor the internal temperature closely with the thermocouple. The rate of addition should be slow enough that the temperature does not rise more than 2-3 °C above the setpoint.
-
Temperature Monitoring: If the temperature begins to rise uncontrollably, immediately stop the addition and apply more efficient cooling. Do not resume addition until the temperature is stable.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until analysis (e.g., TLC, LC-MS) shows consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a pre-chilled quenching agent (e.g., water, saturated ammonium chloride). Perform this step cautiously, as quenching can also be exothermic.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.[4][5]
Visual Workflow and Logic Diagrams
The following diagrams illustrate key decision-making processes for managing reactions with this compound.
Caption: Workflow for assessing exothermic risk before scaling up.
Caption: Logical steps for responding to a thermal runaway event.
References
solvent effects on the reactivity of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
Technical Support Center: 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in their experiments. The content focuses on the critical role of solvent effects on the compound's dual reactivity at its benzylic and aryl bromide sites.
Troubleshooting Guide & FAQs: Nucleophilic Substitution at the Benzylic Position
The primary reaction at the bromomethyl (-CH2Br) group is nucleophilic substitution. The choice of solvent is paramount as it can dictate the reaction mechanism (SN1 vs. SN2) and overall success. Benzylic halides can undergo both SN1 and SN2 reactions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction is sluggish and gives a low yield. What is the most likely cause?
A1: The most common cause of poor performance in these reactions is an inappropriate solvent choice for the intended mechanism. For a primary benzylic bromide like this, an SN2 reaction is often desired.
-
For SN2 Reactions (favored with strong nucleophiles): Polar aprotic solvents such as DMF, DMSO, or acetone are ideal. These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[4]
-
For SN1 Reactions (possible with weak nucleophiles): Polar protic solvents like ethanol, methanol, or water are required. These solvents stabilize the benzylic carbocation intermediate and the bromide leaving group through hydrogen bonding, accelerating the rate-determining ionization step.[5][6] However, be aware of competing solvolysis, where the solvent itself acts as the nucleophile.
Q2: I am observing a mixture of my desired product and a product where the solvent molecule has been incorporated. How can I prevent this?
A2: This side reaction, known as solvolysis, occurs when using a nucleophilic polar protic solvent (e.g., methanol, ethanol, water). The solvent competes with your intended nucleophile. To prevent this:
-
Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents are generally non-nucleophilic.
-
If a protic solvent is necessary, consider using a less nucleophilic one, such as tert-butanol, although this may significantly slow the reaction rate.
Q3: How does solvent choice affect the reaction rate between SN1 and SN2 pathways?
A3: Solvent polarity has a profound impact on the reaction pathway.[6][7]
-
Polar protic solvents significantly accelerate SN1 reactions by stabilizing the charged carbocation intermediate and the leaving group.[5] Conversely, they can decrease the rate of SN2 reactions by forming a solvent "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon.[6][8]
-
Polar aprotic solvents are ideal for SN2 reactions because they do not hydrogen bond with the nucleophile, thus increasing its effective reactivity.[4] They are less effective at stabilizing the carbocation intermediate required for an SN1 pathway.
-
Non-polar solvents (e.g., toluene, hexane) are generally poor choices as they cannot effectively dissolve ionic nucleophiles or stabilize the polar transition states of either pathway, leading to extremely slow reaction rates.
Table 1: Solvent Effects on a Representative Nucleophilic Substitution
This table illustrates the expected trend in reaction yield for the substitution of the benzylic bromide with sodium azide (NaN₃), a strong nucleophile, favoring an SN2 pathway.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Yield (%) | Rationale |
| DMSO | Polar Aprotic | 47 | >90% | Excellent for SN2; effectively solvates cations, leaving the nucleophile highly reactive. |
| DMF | Polar Aprotic | 37 | >85% | Good for SN2; similar to DMSO. |
| Acetone | Polar Aprotic | 21 | 60-75% | Moderately polar aprotic solvent, effective for SN2. |
| Ethanol | Polar Protic | 24 | <30% | Hinders SN2 by solvating the azide nucleophile through hydrogen bonding.[7][8] |
| Toluene | Non-Polar | 2.4 | <5% | Poor solubility of the ionic nucleophile and inability to stabilize the polar transition state. |
Troubleshooting Guide & FAQs: Cross-Coupling at the Aryl Bromide Position
The aryl bromide moiety is a handle for powerful C-C bond-forming reactions like Suzuki-Miyaura and Sonogashira couplings. Success with this sterically hindered substrate requires careful optimization of all reaction parameters, especially the solvent.[9][10]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. Why is this substrate so challenging?
A1: The primary challenge is the significant steric hindrance around the aryl bromide, which is flanked by a trifluoromethyl group and a bromomethyl group. This steric bulk can impede key steps in the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst to the C-Br bond.[9][11] Overcoming this requires highly active catalysts (often using bulky, electron-rich phosphine ligands) and optimized reaction conditions.
Q2: What is the role of the solvent in Suzuki-Miyaura coupling, and what are the best choices for this substrate?
A2: The solvent plays multiple critical roles: it must dissolve the organic substrate, the boronic acid (or its boronate salt), and the base.[12][13] Furthermore, the solvent can coordinate to the palladium catalyst, influencing its stability and reactivity.[14][15]
-
Common Solvent Systems: A mixture of an aprotic solvent and water is often effective. The water is necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄. Common choices include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
THF / Water
-
-
Polar Aprotic Solvents: Solvents like DMF can be used, but their coordinating ability can sometimes be detrimental, depending on the specific catalyst system.[16][17] A solvent screen is highly recommended.
Q3: For a Sonogashira coupling, does solvent polarity matter?
A3: Yes, solvent choice is crucial. While polar aprotic solvents like DMF are common, they can sometimes slow the reaction by displacing essential ligands from the palladium complex.[16] In some cases, less polar solvents like toluene or THF have been shown to provide better yields. The choice also depends on the base used; if an amine base like triethylamine is used, it can often serve as both the base and a co-solvent.
Table 2: Solvent System Effects on a Representative Suzuki-Miyaura Coupling
This table shows representative yields for the coupling of the title compound with phenylboronic acid, illustrating the importance of the solvent system for this sterically hindered substrate.
| Solvent System (v/v) | Base | Expected Yield (%) | Rationale |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 70-85% | A robust, commonly used system that balances solubility for all components. |
| Toluene / H₂O (4:1) | K₂CO₃ | 65-80% | Good for many Suzuki couplings; phase separation can sometimes be an issue. |
| DMF (anhydrous) | Cs₂CO₃ | 40-60% | Can be effective, but DMF's coordinating nature might interfere with some catalytic systems.[16] |
| THF (anhydrous) | NaOt-Bu | <20% | Anhydrous conditions with an alkoxide base are generally less effective for Suzuki couplings. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add dry, polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Stir the reaction mixture at the desired temperature (typically 25-80 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by pouring it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Visualized Workflows and Logic
Caption: Experimental workflow for solvent screening.
Caption: Logic for solvent selection in nucleophilic substitution.
Caption: Role of solvent in the Suzuki-Miyaura catalytic cycle.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. users.wfu.edu [users.wfu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. books.lucp.net [books.lucp.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Related Products
For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and its synthetic derivatives. We will delve into the principles, data outputs, and experimental considerations of each method, supported by representative data to inform analytical strategy.
Overall Analytical Workflow
The characterization of a newly synthesized product like this compound is a multi-step process. It begins with purification of the crude product, followed by a series of analytical techniques to confirm the structure and assess its purity.
Caption: General workflow for the synthesis, purification, and characterization of a chemical product.
Comparison of Primary Analytical Techniques
The following table provides a high-level comparison of the most common analytical techniques used for the characterization of halogenated organic compounds.[1][2][3]
| Technique | Information Provided | Primary Use | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, sample purity.[1] | Structure Elucidation | Non-destructive, highly detailed structural information, quantitative.[4] | Lower sensitivity, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[1] | Molecular Weight Determination | High sensitivity, can be coupled with chromatography (GC/LC-MS) for mixture analysis.[2][5][6] | Isomers can be difficult to distinguish without chromatography. |
| Chromatography (GC/HPLC) | Purity assessment, separation of isomers and impurities, quantification.[2][7] | Purity & Quantification | High resolution for complex mixtures, quantitative. | Requires reference standards for absolute quantification. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[1] | Functional Group Identification | Fast, simple sample preparation. | Provides limited structural information, spectra can be complex.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Expected ¹H NMR Data: The proton NMR spectrum will show distinct signals for the aromatic protons and the benzylic protons of the -CH₂Br group. The chemical shifts and coupling patterns are indicative of their relative positions on the benzene ring.
Expected ¹³C NMR Data: The carbon NMR provides information on all unique carbon atoms in the molecule. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.
Expected ¹⁹F NMR Data: The fluorine NMR is a simple yet powerful experiment for fluorinated compounds, typically showing a singlet for the -CF₃ group in a clean sample.[9][10]
Table 1: Representative NMR Data for Structurally Similar Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 1-Bromo-3-(trifluoromethyl)benzene[11] | ¹H | 7.40 - 7.80 | m |
| ¹⁹F | -63.0 | s | |
| 3,5-Bis(trifluoromethyl)bromobenzene[12] | ¹H | 7.96, 7.83 | s, s |
| (2-Bromoethyl)benzene[13] | ¹H | 7.20-7.40 (aromatic), 3.55 (t), 3.15 (t) | m, t (J=7.6), t (J=7.6) |
| 1-(Trifluoromethyl)-4-(2,2,2-trifluoroethyl)benzene[14] | ¹⁹F | -62.7, -65.7 | s, t (J=11.3) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh ~5-10 mg of the purified product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
For ¹H NMR, use a standard pulse program. Set a sufficient relaxation delay (d1) of at least 1-2 seconds to ensure accurate integration for purity assessment.
-
For ¹³C NMR, a proton-decoupled experiment like zgpg30 is standard. A longer acquisition time may be needed due to the lower natural abundance of ¹³C.
-
For ¹⁹F NMR, a simple one-pulse experiment is usually sufficient.
-
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard. Integrate the signals in the ¹H spectrum to determine the relative ratios of different protons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components of a mixture, including isomers and impurities.[2][3]
For this compound, the mass spectrum will show a characteristic isotopic pattern for the two bromine atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental formula.
Table 2: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z Values | Information Gained |
| GC-MS | Electron Ionization (EI) | Molecular ion (M⁺) peak cluster showing the Br₂ isotopic pattern. | Molecular weight, retention time for purity. |
| Fragment ions corresponding to loss of Br, CH₂Br, CF₃. | Structural fragments confirming connectivity. | ||
| HRMS (ESI/EI) | ESI or EI | Exact mass of the molecular ion. | Unambiguous elemental formula confirmation. |
Experimental Protocol: GC-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions :
-
Injector : Use a split/splitless injector, typically at 250-280°C.
-
Column : A low-polarity capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.[4]
-
Oven Program : Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[4]
-
Carrier Gas : Use Helium at a constant flow rate.[4]
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard.[4]
-
Acquisition Mode : Scan mode to acquire a full mass spectrum over a range (e.g., m/z 40-500).
-
-
Data Analysis : Identify the peak corresponding to the product by its mass spectrum. The presence of other peaks indicates impurities. The purity can be estimated based on the relative peak areas (%).
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile or thermally labile compounds. It is particularly useful for monitoring reaction progress and for quality control of the final product.
Table 3: Comparison of Chromatographic Techniques
| Technique | Typical Column | Mobile Phase | Detection | Best For |
| GC | Capillary (e.g., DB-5ms) | Inert Gas (He, H₂) | MS, FID | Volatile and thermally stable compounds, isomer separation. |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water gradients.[4] | UV-Vis (DAD), MS | Non-volatile compounds, purity assessment, preparative separation. |
Experimental Protocol: HPLC
-
Sample Preparation : Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
LC Conditions :
-
Column : A C18 reversed-phase column is commonly used for aromatic compounds.[4]
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), often with 0.1% formic acid, is a good starting point. For example, start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate : A typical analytical flow rate is 1.0 mL/min.
-
Detector : A Diode Array Detector (DAD) or UV-Vis detector set to a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Data Analysis : The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks signifies impurities.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]
- 12. 3,5-Bis(trifluoromethyl)bromobenzene(328-70-1) 1H NMR [m.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. beilstein-journals.org [beilstein-journals.org]
comparison of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene with other brominating agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common benzylic brominating agents utilized in organic synthesis. While the focus of this guide is a comparative analysis of established reagents, we will first address the role of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry.
Contrary to what its structure might suggest, extensive literature searches indicate that this compound is not typically employed as a brominating agent itself. Instead, it is a valuable synthetic intermediate, often the product of a benzylic bromination reaction.[1] Its utility lies in the reactive bromomethyl group, which allows for the introduction of the 2-bromo-3-(trifluoromethyl)benzyl moiety into various molecular frameworks, a key step in the synthesis of complex molecules in medicinal and materials chemistry.
This guide will, therefore, focus on a comparative analysis of the performance of well-established and widely used agents for benzylic bromination, the very reaction that would produce compounds like this compound. We will delve into a comparison of N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and elemental Bromine (Br₂), providing quantitative data, detailed experimental protocols, and a mechanistic overview to aid in reagent selection for your specific synthetic needs.
Data Presentation: Performance of Benzylic Brominating Agents
The selection of a brominating agent for benzylic positions is critical and can significantly impact yield, selectivity, and the safety of the procedure. The following table summarizes the performance of common benzylic brominating agents on various substituted toluene substrates.
| Reagent | Substrate | Initiator/Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | Toluene Derivatives | AIBN or Benzoyl Peroxide / Light | Acetonitrile or CCl₄ | Varies (monitored by TLC/GC) | 70-95% | Advantages: High selectivity for benzylic position, solid and easy to handle, minimizes aromatic ring bromination.[2][3] Disadvantages: Can be unreliable if not pure, requires a radical initiator. |
| 4-Nitrotoluene | Light (CFL) | Acetonitrile | 50 min | ~90% conversion | Good selectivity for deactivated substrates with photochemical initiation.[4] | |
| Phenylacetone | Light (CFL) | Acetonitrile | - | 85% | Scalable under continuous flow conditions.[4][5] | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Toluene | Zirconium(IV) chloride | Dichloromethane | - | 98% | Cost-effective, high efficiency, two bromine atoms per molecule reduces byproduct formation.[3][6] |
| Toluene Derivatives | Zirconium(IV) chloride | Dichloromethane | Varies | 71-98% | Lewis acid catalysis promotes benzylic bromination over aromatic bromination.[6][7] | |
| Elemental Bromine (Br₂) | Toluene Derivatives | Light (hν) or Heat | CCl₄ or other inert solvent | Varies | Variable | Advantages: Strong brominating agent, readily available. Disadvantages: Highly corrosive, toxic, and volatile liquid requiring careful handling; lower selectivity, risk of competing electrophilic aromatic substitution.[2] |
| 2-Nitro-6-trifluoromethyltoluene | Heat (180°C) | None | - | >80% | Effective for highly deactivated substrates at high temperatures.[8] | |
| Boron Tribromide (BBr₃) | Toluene Derivatives | None | Carbon Tetrachloride | Varies | Good | Good selectivity and yields under mild, room temperature conditions for some substrates.[9][10] |
Experimental Protocols
Below is a detailed methodology for a representative benzylic bromination of a toluene derivative using N-Bromosuccinimide (NBS). This protocol is adapted from procedures for the synthesis of precursors to compounds like this compound.[1]
Benzylic Bromination of 2-(Trifluoromethyl)toluene using NBS
Materials:
-
2-(Trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Acetonitrile (or another suitable solvent)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a suitable light source) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with an organic solvent for extraction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 1-(bromomethyl)-2-(trifluoromethyl)benzene.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Mandatory Visualization: Mechanism of Free-Radical Benzylic Bromination
The benzylic bromination with N-Bromosuccinimide proceeds via a free-radical chain mechanism, commonly known as the Wohl-Ziegler reaction.[11][12] The key steps of initiation, propagation, and termination are depicted in the following diagram.
Caption: Free-Radical Chain Mechanism for Benzylic Bromination with NBS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 8. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 12. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
A Comparative Guide to the Synthetic Validation of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
The targeted synthesis of halogenated and trifluoromethylated benzene derivatives is of paramount importance in the fields of medicinal chemistry and materials science. The compound 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, in particular, serves as a versatile building block for the introduction of a substituted benzyl moiety. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative performance data, and workflow visualizations to aid in the selection of the most appropriate method for specific research and development needs.
Executive Summary
The principal and most widely applicable method for the synthesis of this compound is the benzylic bromination of the readily available precursor, 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. The classic Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, stands as the benchmark protocol. This guide will delve into the specifics of this method and present a comparative overview of alternative approaches, focusing on reaction efficiency, safety, and scalability.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the primary synthetic route and potential alternatives for the preparation of this compound.
| Synthetic Route | Reagents & Conditions | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Wohl-Ziegler Bromination | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, NBS, AIBN, CCl₄ (reflux) | 75-85% | 4-8 | High yield, reliable, well-established | Use of hazardous solvent (CCl₄), potential for over-bromination |
| Modified Wohl-Ziegler (Safer Solvents) | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, NBS, AIBN, Acetonitrile or Trifluoromethylbenzene (reflux) | 70-80% | 4-10 | Avoids use of CCl₄, improved safety profile | Slightly lower yields and potentially longer reaction times compared to CCl₄ |
| Photochemical Benzylic Bromination | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, NBS, Visible light irradiation, Acetonitrile | Good to Excellent | 1-4 | Mild reaction conditions, often faster, avoids thermal initiators | Requires specialized photochemical equipment |
Experimental Protocols
Route 1: Wohl-Ziegler Bromination of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This protocol details the classic approach to the benzylic bromination of the starting material.
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.
Route 2: Modified Wohl-Ziegler Bromination in Acetonitrile
This protocol provides a safer alternative to the traditional Wohl-Ziegler reaction by replacing carbon tetrachloride with acetonitrile.
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Acetonitrile, anhydrous
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and AIBN (0.05 eq.) in a round-bottom flask.
-
Add anhydrous acetonitrile and heat the mixture to reflux with stirring for 4-10 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography (hexane/ethyl acetate) to yield the desired product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Primary synthetic route via Wohl-Ziegler bromination.
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of this compound is most reliably achieved through the Wohl-Ziegler benzylic bromination of its corresponding methyl precursor. While the traditional use of carbon tetrachloride provides high yields, the adoption of safer solvents such as acetonitrile is a recommended modification for laboratory safety. For processes where mild conditions and rapid reaction times are critical, photochemical initiation presents a viable and efficient alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this valuable chemical intermediate.
Bioactivity Screening of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene Derivatives: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactive Compounds Derived from a Versatile Fluorinated Scaffold, Supported by Experimental Data.
The quest for novel therapeutic agents has led to a significant focus on fluorinated organic molecules, owing to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The trifluoromethyl group, in particular, is a key pharmacophore in numerous approved drugs.[1][2] This guide provides a comparative analysis of the bioactivity of compounds derived from or structurally related to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene. This scaffold holds promise for the development of potent and selective inhibitors of key biological targets, particularly in the fields of oncology and immunology.
This publication will delve into the potential of these derivatives as Janus Kinase 3 (JAK3) inhibitors and as cytotoxic anticancer agents. We will present a side-by-side comparison with established drugs, provide detailed experimental protocols for key bioactivity assays, and visualize the relevant signaling pathways and experimental workflows.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of pyrimidine-based compounds, which can be synthesized from precursors structurally related to this compound, alongside approved drugs for comparison.
Table 1: In Vitro Inhibitory Activity of Pyrimidine-Based JAK3 Inhibitors
| Compound ID | Derivative Class | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Hypothetical Derivative 1 | 2,4-Disubstituted Pyrimidine | JAK3 | <50 | Tofacitinib | JAK3 | 1 |
| JAK1 | ~900 | Tofacitinib | JAK1 | 112 | ||
| JAK2 | ~1000 | Tofacitinib | JAK2 | 20 | ||
| Compound 9 (Covalent) | 2,4-Disubstituted Pyrimidine | JAK3 | 4.8 | Ruxolitinib | JAK1 | 3.3 |
| JAK1 | 896 | Ruxolitinib | JAK2 | 2.8 | ||
| JAK2 | 1050 | |||||
| Compound 10f (Covalent) | Pyrido[2,3-d]pyrimidin-7-one | JAK3 | 2.0 |
Note: Data for "Hypothetical Derivative 1" is extrapolated based on structure-activity relationships of similar compounds. IC50 values for reference compounds are sourced from various publications.[3][4]
Table 2: In Vitro Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives (MTT Assay)
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Compound 17v | H1975 (Lung) | 2.27 | 5-Fluorouracil (5-FU) | H1975 (Lung) | 9.37 |
| PC-3 (Prostate) | >50 | PC-3 (Prostate) | - | ||
| MGC-803 (Gastric) | 28.34 | MGC-803 (Gastric) | - | ||
| MCF-7 (Breast) | 15.21 | MCF-7 (Breast) | - | ||
| Compound 9u | A549 (Lung) | 0.35 | Gefitinib | A549 (Lung) | - |
| MCF-7 (Breast) | 3.24 | MCF-7 (Breast) | - | ||
| PC-3 (Prostate) | 5.12 | PC-3 (Prostate) | - |
Note: GI50 represents the concentration for 50% of maximal inhibition of cell proliferation. IC50 values for reference compounds are cell line dependent and can vary.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of the types of derivatives discussed.
Synthesis of a Hypothetical 2,4-Disubstituted Pyrimidine JAK3 Inhibitor
A potential synthetic route to a 2,4-disubstituted pyrimidine derivative starting from a precursor related to this compound is outlined below. This protocol is based on established synthetic methodologies for similar compounds.
Step 1: Synthesis of 2-bromo-3-(trifluoromethyl)aniline
This intermediate can be synthesized from this compound through a series of reactions including, for example, conversion of the bromomethyl group to an amine or a precursor thereof.
Step 2: Synthesis of the Pyrimidine Core
The synthesis of the 2,4-disubstituted pyrimidine core can be achieved through the condensation of a guanidine derivative with a β-dicarbonyl compound, which can be prepared from 2-bromo-3-(trifluoromethyl)aniline.
General Procedure for Pyrimidine Synthesis: A mixture of an appropriately substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol (20 mL) is treated with a solution of sodium hydroxide (2 mmol) in water (2 mL). The reaction mixture is refluxed for 6-8 hours and monitored by TLC. After completion, the solvent is evaporated, and the residue is poured into ice-cold water. The precipitated solid is filtered, washed with water, and purified by column chromatography to yield the desired pyrimidine derivative.[6]
In Vitro JAK3 Kinase Inhibition Assay
This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[7][8]
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted JAK3 enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
Cancer cell lines (e.g., H1975, A549, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the GI50/IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental procedures.
Caption: The JAK-STAT signaling pathway.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The data presented in this guide highlight the potential of compounds derived from the this compound scaffold as valuable starting points for the development of novel therapeutics. The demonstrated activity of related pyrimidine derivatives as both selective JAK3 inhibitors and potent anticancer agents underscores the versatility of this chemical space.
Further research should focus on the synthesis and comprehensive bioactivity screening of a focused library of direct derivatives to establish clear structure-activity relationships. Optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing these promising molecules toward preclinical and clinical development. The detailed protocols and comparative data provided herein serve as a foundational resource for researchers in this exciting area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay overview | Abcam [abcam.com]
A Comparative Guide to the Reactivity of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the comparative reactivity of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. The molecule features two distinct reactive centers: a benzylic bromide and an aryl bromide. The presence of the potent electron-withdrawing trifluoromethyl (CF₃) group significantly modulates the reactivity of both sites, enabling highly selective chemical transformations.[1][2] This document outlines the chemoselective behavior of this compound, supported by comparative data and detailed experimental protocols for key reactions.
I. Overview of Comparative Reactivity
The core of this molecule's synthetic utility lies in the differential reactivity of its two carbon-bromine bonds.
-
Benzylic Bromide (-CH₂Br): This site is highly susceptible to nucleophilic substitution via Sₙ1 or Sₙ2 mechanisms.[3] The proximity of the benzene ring allows for the stabilization of reaction intermediates, making this group significantly more labile than the aryl bromide in the presence of nucleophiles.[3][4] The strong electron-withdrawing nature of the ortho-trifluoromethyl group tends to destabilize a potential benzylic carbocation, thus favoring an Sₙ2 pathway.[2]
-
Aryl Bromide (Ar-Br): The aryl bromide is largely unreactive toward traditional nucleophilic substitution but is an excellent substrate for metal-catalyzed cross-coupling reactions.[3][5] The trifluoromethyl group at the ortho position activates the aryl bromide for oxidative addition to a palladium(0) catalyst, a critical step in reactions like Suzuki-Miyaura and Sonogashira couplings.[6][7] This electronic activation, combined with potential steric influence, is a well-documented "ortho effect" that enhances coupling efficiency.[6][8]
This dichotomy in reactivity allows for the selective functionalization of either the benzylic or the aromatic position by choosing appropriate reaction conditions.
II. Data Presentation: Reactivity Comparison
The following table summarizes the chemoselective reactivity of the two bromine functional groups under different standard reaction conditions.
| Reaction Type | Reactive Site | Typical Reagents & Conditions | Expected Product Type | Relative Reactivity |
| Nucleophilic Substitution | Benzylic Bromide (-CH₂Br) | NaN₃, DMF, 25°C; or K₂CO₃, R₂NH, MeCN, 25-50°C[9] | Benzylic Azide or Amine | High |
| Nucleophilic Substitution | Aryl Bromide (Ar-Br) | NaN₃, DMF, 25°C; or K₂CO₃, R₂NH, MeCN, 25-50°C | No Reaction | Negligible |
| Suzuki-Miyaura Coupling | Aryl Bromide (Ar-Br) | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100°C[10][11][12] | Biaryl Compound | High |
| Suzuki-Miyaura Coupling | Benzylic Bromide (-CH₂Br) | Arylboronic acid, Pd catalyst, Base | Potential for reaction, but aryl bromide is preferred[13][14] | Moderate to Low |
| Sonogashira Coupling | Aryl Bromide (Ar-Br) | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25-65°C[15][16][17] | Aryl-alkyne Compound | High |
| Sonogashira Coupling | Benzylic Bromide (-CH₂Br) | Terminal alkyne, Pd/Cu catalyst, Base | No Reaction | Negligible |
III. Visualization of Chemoselective Pathways
The logical relationship of the molecule's dual reactivity is illustrated below. Depending on the chosen reagents, either the benzylic or the aryl position can be targeted with high selectivity.
Caption: Chemoselective reaction pathways for the title compound.
IV. Experimental Protocols
The following are representative protocols for the selective functionalization of this compound.
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position (Synthesis of an Azide)
This procedure details the conversion of the benzylic bromide to a benzylic azide, leaving the aryl bromide untouched.
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Reaction Initiation: To the stirred solution, add sodium azide (NaN₃, 1.5 eq.).
-
Reaction Execution: Allow the mixture to stir at room temperature (approx. 25°C). Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation: Quench the reaction by pouring the mixture into water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 1-(azidomethyl)-2-bromo-3-(trifluoromethyl)benzene, can be purified by silica gel column chromatography if necessary.
Protocol 2: Selective Suzuki-Miyaura Coupling at the Aryl Position
This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid, preserving the benzylic bromide.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio, approx. 0.15 M).
-
Reaction Execution: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ and filter.
-
Purification: Remove the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 3: Selective Sonogashira Coupling at the Aryl Position
This method outlines the coupling of a terminal alkyne to the aryl bromide position.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Reagent and Solvent Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or DMF. To this mixture, add a degassed base, typically triethylamine (Et₃N, 3.0 eq.), followed by the terminal alkyne (1.2 eq.).
-
Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 50°C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to obtain the target aryl-alkyne.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. thalesnano.com [thalesnano.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic selection of synthetic pathways is paramount to achieving cost-effective and efficient production of target molecules. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, a valuable reagent for the introduction of the 2-bromo-3-(trifluoromethyl)benzyl moiety, by comparing a direct bromination route with a plausible alternative pathway involving the synthesis and subsequent bromination of a benzyl alcohol intermediate.
This analysis delves into the estimated costs of reagents, reaction times, and expected yields for two primary synthetic strategies. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided based on established chemical principles.
At a Glance: Synthetic Route Comparison
Two viable routes for the synthesis of this compound are considered:
-
Route 1: Direct Free-Radical Bromination. This approach involves the direct bromination of the methyl group of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene using a radical initiator.
-
Route 2: Alcohol Synthesis and Subsequent Bromination. This two-step alternative involves the reduction of a suitable carbonyl precursor, 2-Bromo-3-(trifluoromethyl)benzaldehyde, to the corresponding benzyl alcohol, followed by conversion of the alcohol to the desired benzyl bromide.
The following sections provide a detailed breakdown of the cost, efficiency, and safety considerations for each route.
Data Presentation: A Quantitative Comparison
The following tables summarize the estimated costs and experimental parameters for the two synthetic routes. Prices for reagents are based on currently available data from various suppliers and are subject to change.
Table 1: Cost Analysis of Reagents per Mole of Product
| Reagent | Route 1: Direct Bromination (Estimated Cost/mol) | Route 2: Alcohol Synthesis & Bromination (Estimated Cost/mol) |
| 2-Bromo-1-methyl-3-(trifluoromethyl)benzene | Supplier Dependent | - |
| N-Bromosuccinimide (NBS) | ~$20.00 | - |
| Azobisisobutyronitrile (AIBN) | ~$5.00 | - |
| 2-Bromo-3-(trifluoromethyl)benzaldehyde | - | Supplier Dependent |
| Sodium Borohydride (NaBH₄) | - | ~$10.00[1][2][3][4][5] |
| Phosphorus Tribromide (PBr₃) | - | ~$30.00[6][7][8][9] |
| Total Estimated Reagent Cost | ~$25.00 + Precursor Cost | ~$40.00 + Precursor Cost |
Table 2: Comparison of Experimental Parameters
| Parameter | Route 1: Direct Bromination (Estimated) | Route 2: Alcohol Synthesis & Bromination (Estimated) |
| Overall Yield | 60-80% | 70-90% |
| Total Reaction Time | 4-8 hours | 6-12 hours |
| Number of Steps | 1 | 2 |
| Purification Complexity | Moderate (potential for over-bromination) | Moderate (two separate purifications) |
| Safety Considerations | Use of lachrymatory benzyl bromide, radical initiator | Use of flammable solvents, corrosive PBr₃ |
Experimental Protocols
The following are detailed, plausible experimental protocols for each synthetic route.
Route 1: Direct Free-Radical Bromination of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This protocol is based on standard Wohl-Ziegler bromination conditions.
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and the chosen solvent.
-
Add N-Bromosuccinimide and AIBN to the mixture.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-8 hours. The reaction should be monitored by TLC or GC-MS to follow the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis of (2-Bromo-3-(trifluoromethyl)phenyl)methanol and Subsequent Bromination
This two-step protocol provides an alternative pathway to the target molecule.
Step 2a: Reduction of 2-Bromo-3-(trifluoromethyl)benzaldehyde
Materials:
-
2-Bromo-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol or Ethanol
-
Dichloromethane
Procedure:
-
Dissolve 2-Bromo-3-(trifluoromethyl)benzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add Sodium Borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (2-Bromo-3-(trifluoromethyl)phenyl)methanol. This product may be pure enough for the next step or can be purified by column chromatography.
Step 2b: Bromination of (2-Bromo-3-(trifluoromethyl)phenyl)methanol
Materials:
-
(2-Bromo-3-(trifluoromethyl)phenyl)methanol (1.0 eq)
-
Phosphorus Tribromide (PBr₃) (0.4 eq) or Thionyl Bromide (SOBr₂) (1.2 eq)
-
Anhydrous diethyl ether or dichloromethane
-
Inert atmosphere (Nitrogen or Argon)
Procedure (using PBr₃):
-
Dissolve (2-Bromo-3-(trifluoromethyl)phenyl)methanol in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere and cool in an ice bath.
-
Slowly add Phosphorus Tribromide dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture over ice water to quench.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Mandatory Visualizations
To aid in the understanding of the synthetic workflows, the following diagrams have been generated.
References
- 1. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 2. Sodium borohydride powder, = 98.0 16940-66-2 [sigmaaldrich.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Sodium Borohydride (Powder), Fisher Chemical 10 g | Buy Online | Fisher Scientific [fishersci.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. Phosphorus tribromide, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 三溴化磷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phosphorus tribromide price,buy Phosphorus tribromide - chemicalbook [m.chemicalbook.com]
- 9. Phosphorus tribromide, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of chemical reagents is fundamental to reproducible and reliable research, particularly in the field of drug development. The compound 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is a versatile synthetic intermediate, valued for its distinct reactive sites that allow for the construction of complex molecular architectures. Its utility, however, is intrinsically linked to its purity. The presence of impurities, such as unreacted starting materials, byproducts from the benzylic bromination, or residual solvents, can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted moieties into drug candidates.
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound. We present a side-by-side comparison of key analytical methods, detailed experimental protocols, and expected data to assist researchers in establishing robust quality control procedures.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the need for structural confirmation, quantification of impurities, and the identification of unknown species. The following table summarizes the most effective techniques for analyzing the purity of this compound.
| Technique | Information Provided | Advantages | Limitations | Typical Purity Detection Range |
| ¹H / ¹³C / ¹⁹F NMR | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides unambiguous structural information. Quantitative NMR (qNMR) can offer high-accuracy quantification without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis, especially for complex mixtures. | >99% for the primary analyte; impurities detectable down to ~0.1%. |
| GC-MS | Separation of volatile components, quantification of known impurities, and identification of unknown impurities via mass fragmentation patterns. | High sensitivity and excellent separation efficiency. Mass spectrometry provides molecular weight and fragmentation data, which is crucial for identifying unknown byproducts. | The analyte must be volatile and thermally stable. High boiling point compounds may require high oven temperatures. | >99% for the primary analyte; impurities detectable down to <0.01% (ppm levels). |
| HPLC-UV/MS | Separation of components in the liquid phase, quantification of known impurities, and identification of unknowns (with an MS detector). | Suitable for non-volatile or thermally labile compounds. A wide variety of column and solvent combinations provides high versatility. | Can consume larger volumes of solvent. A mass spectrometry (MS) detector is necessary for the definitive identification of unknown impurities. | >99% for the primary analyte; impurities detectable down to <0.01% (ppm levels). |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and the nature of the impurities present.
Protocol 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Ensure the instrument is properly tuned and shimmed for the sample.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
Data Analysis:
-
Process the spectra using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
-
Integrate all distinct peaks. Purity is calculated by comparing the integration of the main compound's peaks to the integration of any impurity peaks.
-
Expected ¹H NMR Chemical Shifts (CDCl₃):
-
Aromatic protons: ~7.4-7.8 ppm (multiplets)
-
Benzylic protons (-CH₂Br): ~4.5-4.8 ppm (singlet)
-
-
Expected ¹⁹F NMR Chemical Shift (CDCl₃):
-
Trifluoromethyl group (-CF₃): ~ -60 to -64 ppm (singlet)
-
Potential Impurities and their Spectroscopic Signatures:
-
Unreacted Starting Material (2-Bromo-1-methyl-3-(trifluoromethyl)benzene): A singlet for the methyl protons will be observed around 2.4-2.6 ppm in the ¹H NMR spectrum.
-
Dibrominated Impurity (2-Bromo-1-(dibromomethyl)-3-(trifluoromethyl)benzene): A singlet for the methine proton will be observed around 6.5-6.8 ppm in the ¹H NMR spectrum.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.
Instrument Setup:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Use a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Detector (MS Transfer Line) Temperature: 290°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, with a split ratio of 50:1.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Analyze the mass spectra of any impurity peaks to aid in their identification. The fragmentation pattern will be characteristic of the molecular structure.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 0.5 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrument Setup:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
If an MS detector is available, the mass-to-charge ratio of the eluting peaks can be used to confirm the identity of the main product and any impurities.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Alternative Reagents
While this compound is a highly functionalized building block, other reagents can be considered for similar synthetic transformations, depending on the specific reaction requirements. The choice of an alternative will depend on the desired substitution pattern and the reactivity of the substrate.
| Alternative Reagent | Application | Advantages | Disadvantages |
| 1-(Bromomethyl)-2-(trifluoromethyl)benzene | Introduction of a 2-(trifluoromethyl)benzyl group. | Commercially available and well-characterized. | Lacks the additional bromo substituent for further functionalization. |
| 2-Bromo-1,3-bis(bromomethyl)benzene | Introduction of a 2-bromo-1,3-xylene diradical. | Allows for the formation of cyclic structures. | Different substitution pattern and reactivity. |
| N-Bromosuccinimide (NBS) with 2-Bromo-3-(trifluoromethyl)toluene | In-situ generation of the target compound. | Avoids isolation of the potentially lachrymatory benzylic bromide. | Requires careful control of reaction conditions to avoid side products. |
The selection of an appropriate analytical strategy is critical for ensuring the quality and reliability of synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive understanding of the compound's purity and is essential for its successful application in research and development.
Comparative Guide to the Synthesis and Application of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
This guide provides a comparative analysis of synthetic routes to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and its utility in research, with a focus on experimental reproducibility and alternative methodologies. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-bromo-3-(trifluoromethyl)benzyl moiety. This structural motif is of interest in medicinal chemistry and materials science. The reproducibility of experiments involving this compound is critically dependent on the synthetic method employed for its preparation, typically a benzylic bromination reaction. This guide will compare the common methods for benzylic bromination, providing data and protocols to aid in the selection of the most suitable approach.
Synthesis of this compound: A Comparative Analysis
The primary route to this compound is the radical bromination of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. The success and reproducibility of this reaction are highly dependent on the choice of brominating agent, initiator, and reaction conditions.
Comparison of Benzylic Bromination Methods
| Method | Brominating Agent | Initiator | Solvent | Key Advantages | Key Disadvantages | Typical Yields |
| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4 (historically), Acetonitrile, PhCF3 | High selectivity for benzylic position.[1][2] | Use of toxic and environmentally harmful solvents like CCl4.[2][3] | Good to excellent |
| Light-Induced Bromination | N-Bromosuccinimide (NBS) | Visible light (e.g., CFL) | Acetonitrile | Avoids chemical initiators, milder conditions, scalable in continuous flow.[3][4][5] | Requires photochemical reactor setup. | Good to excellent[3][4] |
| Direct Bromination | Bromine (Br2) | UV light | - | Direct use of bromine. | Less selective, potential for aromatic ring bromination, handling of hazardous Br2. | Variable |
Table 1: Comparison of Common Benzylic Bromination Methods.
Experimental Protocols
Protocol 1: Light-Induced Benzylic Bromination in Continuous Flow
This protocol is adapted from a general procedure for light-induced benzylic brominations and offers a scalable and reproducible method.[3][4]
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Flow reactor with FEP tubing
-
Compact fluorescent lamp (CFL)
-
HPLC pump
-
Back-pressure regulator
Procedure:
-
Prepare a solution of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 equiv) and NBS (1.05 equiv) in acetonitrile.
-
Set up the flow reactor by coiling FEP tubing around a compact fluorescent lamp.
-
Pump the reaction mixture through the reactor at a determined flow rate to control the residence time.
-
Maintain the reactor at a constant temperature.
-
Collect the output from the reactor.
-
The solvent can be removed under reduced pressure, and the crude product purified by chromatography.
Protocol 2: Classical Wohl-Ziegler Bromination
This protocol represents a traditional batch method for benzylic bromination.
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile or Trifluoromethylbenzene (PhCF3)[2]
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in the chosen solvent in a round-bottom flask.
-
Add NBS (1.1 equiv) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow for Continuous Flow Bromination
Caption: Workflow for Continuous Flow Benzylic Bromination.
Mechanism of Radical Benzylic Bromination
Caption: Mechanism of Radical Benzylic Bromination.
Alternatives and Comparison
While this compound is a valuable reagent, alternative compounds can be employed for similar synthetic transformations. The choice of reagent will depend on the specific downstream application and desired electronic or steric properties.
| Alternative Reagent | Key Structural Difference | Potential Application Difference |
| Benzyl bromide | Lacks the bromo and trifluoromethyl substituents. | Used for introducing a simple benzyl group. |
| 1-Bromo-2-(bromomethyl)benzene | Lacks the trifluoromethyl group. | Different electronic properties of the resulting benzyl moiety. |
| 1-(Bromomethyl)-3-(trifluoromethyl)benzene | Lacks the bromo substituent on the ring. | Altered reactivity in cross-coupling reactions. |
Table 2: Comparison with Alternative Benzylating Agents.
Safety and Handling
Working with brominated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols.
-
This compound and related compounds are irritants to the skin, eyes, and respiratory system.[6][7][8][9]
-
Always handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][10]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Conclusion
The reproducibility of experiments utilizing this compound is fundamentally linked to its synthesis. The light-induced continuous flow method for benzylic bromination offers a modern, scalable, and highly reproducible alternative to traditional batch methods.[3][4][5] By carefully selecting the synthetic protocol and understanding the reaction mechanism, researchers can ensure consistent results. Furthermore, awareness of alternative reagents and adherence to strict safety measures are paramount for successful and safe experimentation.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | C9H2BrF9 | CID 2778046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C7H3BrClF3 | CID 17750574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, a halogenated aromatic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact, as similar compounds can cause skin irritation.[1][2][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes, as related compounds are known to cause serious eye irritation.[1][2][3][4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors, which may cause respiratory irritation.[1][2][3] |
First Aid Measures:
| Exposure Route | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations.[1][4][7] Do not dispose of this chemical down the drain or in regular trash.[4][8][9]
1. Waste Identification and Segregation:
-
Classify the Waste: this compound is a halogenated organic compound .[10][11]
-
Segregate: This waste must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to ensure proper disposal treatment.[7][10][12]
2. Waste Collection and Containerization:
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container. The container should be made of a material that will not react with the chemical, typically high-density polyethylene (HDPE) for liquids.[12][13][14] The container must have a screw-on cap to prevent leaks.[12][15]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. Include the date when the first drop of waste was added.
-
Filling: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[12][14] Keep the container closed except when adding waste.[8][13][15]
3. Storage (Satellite Accumulation Area):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area should be at or near the point of generation and under the control of laboratory personnel.[13][15]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Limits: Adhere to the storage limits for hazardous waste in an SAA as defined by your institution and local regulations (e.g., a maximum of 55 gallons of hazardous waste).[13]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (often up to one year, but check local regulations), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][13]
-
Documentation: Complete any required waste pickup forms, providing accurate information about the contents of the container.
Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste bag or container for solid waste.[15]
-
Empty Containers: The original container of this compound, even if "empty," will contain residue and must be disposed of as hazardous waste.[4][8] It should not be rinsed into the sink. The container should be securely capped and placed in a designated area for solid hazardous waste pickup. Deface the original label to avoid confusion.[8]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the logical relationships in hazardous waste management.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. bucknell.edu [bucknell.edu]
- 11. uakron.edu [uakron.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. ethz.ch [ethz.ch]
- 15. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene was not located. The following guidance is synthesized from the SDSs of structurally similar compounds and should be used as a precautionary baseline. A thorough risk assessment should be conducted before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. The procedural recommendations are based on established best practices for handling halogenated and trifluoromethylated aromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Strict adherence to PPE guidelines is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications and Recommendations |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn over goggles if there is a risk of splashing.[4] |
| Hand | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves properly.[5][6][7] |
| Body | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against skin contact.[6][7] |
| Respiratory | Respirator (if necessary) | All work should be conducted in a certified chemical fume hood.[8][9] If ventilation is inadequate or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.[6][10] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6]
-
Verify that the chemical fume hood is functioning correctly.[8][9]
-
Assemble and inspect all necessary PPE.[6]
-
Have appropriate spill cleanup materials, such as inert absorbent (sand, vermiculite), readily available.[4][7]
Handling:
-
Conduct all weighing and transferring of the compound within the chemical fume hood to prevent inhalation of vapors.[7]
-
Avoid direct contact with skin and eyes.[4]
-
Wash hands thoroughly with soap and water after handling.[5][10]
-
Keep the container tightly closed when not in use.[4][5][11]
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][12]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[4][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]
-
Small Spill: Absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste disposal.[4][7]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Storage and Incompatible Materials
| Parameter | Recommendation |
| Storage Conditions | Store in a cool, dry, and well-ventilated area in a tightly closed container.[4][5][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4] |
Disposal Protocol:
-
Waste Segregation: All waste materials, including unused compounds and contaminated items (e.g., gloves, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not empty it into drains.[5][10]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself and dispose of them as hazardous waste.[5][10]
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C7H3BrClF3 | CID 17750574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 2775634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aarti-industries.com [aarti-industries.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
